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  • Product: 2-Ethoxy-5-(piperidine-1-carbonyl)aniline
  • CAS: 1071395-78-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel building blocks to determine their viability in complex synthetic pathways. 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (CAS: 107...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel building blocks to determine their viability in complex synthetic pathways. 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (CAS: 1071395-78-2) is a highly functionalized intermediate that bridges the gap between structural rigidity and tunable electronic properties.

This technical whitepaper provides an in-depth analysis of its physical properties, the mechanistic causality behind its reactivity, and self-validating protocols for its empirical characterization.

Structural & Mechanistic Analysis

The utility of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline in medicinal chemistry stems from its unique push-pull electronic system, which directly dictates its physical state, solubility, and reactivity. The piperidine ring itself is a privileged scaffold in drug discovery, known to impart favorable conformational flexibility and metabolic stability[1].

Causality of Electronic Effects:

  • The Ortho-Ethoxy Group (+M, -I): The oxygen lone pairs donate electron density into the aromatic ring via resonance (+M effect), significantly increasing the electron density at the adjacent amine nitrogen. This enhances the nucleophilicity of the aniline, making it an excellent substrate for Buchwald-Hartwig cross-coupling reactions.

  • The Meta-Piperidine-1-carbonyl Group (-I, -M): Conversely, the amide carbonyl exerts an electron-withdrawing effect. This slightly dampens the basicity of the amine, preventing it from being overly reactive and susceptible to rapid oxidative degradation. Furthermore, the bulky, hydrophobic piperidine ring drives the compound's overall lipophilicity (LogP) and provides a rigid vector for target binding (e.g., occupying hydrophobic pockets in kinase hinge regions).

Physicochemical Properties Summary

Understanding the quantitative physical properties of this compound is critical for predicting its behavior in both aqueous biological assays and organic synthetic environments. The data below summarizes its core physicochemical profile.

PropertyValueCausality / Relevance to Drug Design
Molecular Formula C₁₄H₂₀N₂O₂Determines exact mass (248.1525 Da) for LC-MS identification.
Molecular Weight 248.32 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable baseline pharmacokinetics.
Predicted pKa (Amine) ~4.2 - 4.5Tuned by the ortho-ethoxy (+M) and meta-carbonyl (-I) effects; dictates the pH required for optimal synthetic coupling.
Predicted LogP ~1.8 - 2.2Balanced lipophilicity driven by the hydrophobic piperidine ring; ensures solubility in both organic solvents and aqueous assay buffers.
Topological Polar Surface Area 55.5 ŲExcellent membrane permeability profile (<90 Ų is ideal for blood-brain barrier penetration).
H-Bond Donors 1 (-NH₂)Limits the desolvation penalty during target binding.
H-Bond Acceptors 3 (O, O, N)Facilitates robust hydrogen-bonding interactions with target protein residues.

Empirical Characterization Protocols

To accurately utilize this compound, precise empirical determination of its pKa and LogP is mandatory. Relying solely on predictive software can lead to late-stage synthetic failures. The following methodologies are designed as self-validating systems , ensuring that any systemic error (e.g., electrode drift, column degradation) automatically invalidates the run before bad data is recorded.

Protocol A: Potentiometric pKa Determination

Based on [2].

We utilize potentiometric titration over UV-metric methods because the aniline nitrogen's ionization does not produce a sufficiently distinct chromophoric shift in the presence of the dominant amide chromophore.

  • Preparation: Dissolve 2.0 mg of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline in 10 mL of a 0.15 M KCl solution (to maintain constant ionic strength).

  • Titration: Acidify the solution to pH 2.0 using standardized 0.1 M HCl to fully protonate the aniline. Titrate with standardized 0.1 M KOH in 0.05 mL increments under a nitrogen blanket (to prevent CO₂ absorption) until pH 11.0 is reached.

  • Data Processing: Calculate the pKa using a Gran plot analysis of the titration curve's inflection point.

  • Self-Validation Mechanism: The Reference Spike. The protocol mandates the inclusion of a known reference standard (Aniline, literature pKa = 4.60) titrated in parallel. If the calculated pKa of the reference aniline deviates by >0.05 units from 4.60, the system automatically flags the pH electrode calibration or titrant molarity as invalid, and the assay must be aborted and recalibrated.

Protocol B: Shake-Flask HPLC Method for LogP

Based on [3].

We select the HPLC method over the traditional shake-flask UV method because the compound's surfactant-like properties (hydrophilic amine + hydrophobic piperidine) can cause micro-emulsions in octanol/water mixtures, skewing UV absorbance readings.

  • Preparation & Calibration: Prepare a mobile phase of 75% Methanol / 25% Water (isocratic). Inject a calibration mixture of five reference compounds with known LogP values (e.g., Anisole, p-Chlorotoluene, Toluene, Chlorobenzene, Triphenylene).

  • Analyte Run: Inject 10 µL of a 1 mg/mL solution of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline. Record the retention time ( tR​ ).

  • Calculation: Calculate the capacity factor ( k′ ) using the formula k′=(tR​−t0​)/t0​ , where t0​ is the dead time (measured using thiourea). Interpolate the compound's LogP from the calibration curve of log(k′) vs. known LogP.

  • Self-Validation Mechanism: The Linearity Gate. The linear regression of the five reference standards must yield a correlation coefficient ( R2 ) ≥0.99 . Furthermore, the retention time of the analyte must fall strictly within the retention time boundaries of the earliest and latest eluting standards. If either condition fails, the system invalidates the result, indicating column degradation or inappropriate mobile phase composition.

Synthetic Integration & Workflow

Once the physical properties are empirically validated, the compound is integrated into the drug discovery pipeline. The LogP dictates the purification solvent systems, while the pKa guides the selection of bases (e.g., DIPEA vs. Cs₂CO₃) in downstream amidation or Buchwald-Hartwig amination steps.

G cluster_0 Physicochemical Profiling cluster_1 Synthetic Integration Compound 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (CAS: 1071395-78-2) pKa pKa Determination (Potentiometric Titration) Compound->pKa LogP LogP & Solubility (HPLC Method) Compound->LogP Amidation Amidation (Electrophile Coupling) Target: Kinase Hinge Binders Compound->Amidation Buchwald Buchwald-Hartwig Amination Target: GPCR Ligands Compound->Buchwald pKa->Amidation Guides reaction pH LogP->Buchwald Predicts lipophilicity API Lead Compound / API (Optimized Pharmacokinetics) Amidation->API Buchwald->API

Workflow integrating physicochemical profiling of CAS 1071395-78-2 into synthetic drug design.

References

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Organisation for Economic Co-operation and Development (OECD).[Link]

  • Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Organisation for Economic Co-operation and Development (OECD).[Link]

Sources

Exploratory

Unveiling the Enigma: A Predictive Guide to the Mechanism of Action of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of the novel chemical e...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of the novel chemical entity, 2-Ethoxy-5-(piperidine-1-carbonyl)aniline. In the absence of direct empirical data for this specific molecule, this document leverages a deep structural analysis and a synthesis of current knowledge on analogous pharmacophores to propose a rational and efficient pathway for its biological characterization. As Senior Application Scientists, our objective is to not only present a series of experiments but to instill a logical, self-validating workflow that anticipates challenges and maximizes the potential for discovery.

Structural and Physicochemical Assessment: The Foundation of Prediction

The molecular architecture of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline presents a compelling confluence of established pharmacophores. The piperidine ring is a cornerstone of central nervous system (CNS) drug discovery, prized for its ability to confer favorable pharmacokinetic properties and engage a wide array of biological targets[1]. The substituted aniline moiety, linked via a robust carbonyl group, offers a versatile platform for molecular interactions.

A preliminary in-silico analysis of the compound's physicochemical properties is a critical first step. This will provide insights into its drug-likeness and potential for oral bioavailability and CNS penetration, guiding future formulation and in-vivo study design.

Table 1: Predicted Physicochemical Properties of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline

PropertyPredicted ValueImplication
Molecular Weight~248.3 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5)
LogP~2.5 - 3.5Good balance of lipophilicity for membrane permeability and aqueous solubility
Hydrogen Bond Donors1Favorable for oral bioavailability
Hydrogen Bond Acceptors3Favorable for oral bioavailability
Polar Surface Area~50-60 ŲSuggests good potential for CNS penetration

Note: These values are estimations and require experimental verification.

Hypothesis Generation: From Structure to Biological Function

Based on the structural motifs present in 2-Ethoxy-5-(piperidine-1-carbonyl)aniline, we propose three primary hypotheses for its mechanism of action, ordered by their predicted likelihood.

Hypothesis 1 (Primary): Modulation of Monoamine G-Protein Coupled Receptors (GPCRs)

The piperidine and aniline moieties are prevalent in a vast number of compounds targeting serotonin (5-HT) and dopamine (D) receptors. Specifically, analogs with a 2,5-disubstituted phenylpiperidine scaffold have shown potent activity as 5-HT2A receptor agonists[2][3]. Furthermore, the N-acylpiperidine scaffold is a known feature of dopamine D2 receptor antagonists[4][5]. Therefore, it is highly probable that 2-Ethoxy-5-(piperidine-1-carbonyl)aniline functions as a modulator of one or more monoaminergic GPCRs.

Hypothesis 2 (Secondary): Inhibition of Acetylcholinesterase (AChE)

N-benzylpiperidine derivatives are a well-established class of acetylcholinesterase inhibitors[6][7][8]. The core structure of our compound of interest, featuring a piperidine ring linked to an aromatic system, shares a general resemblance to these inhibitors. This suggests that the compound could potentially bind to and inhibit the activity of AChE, an enzyme critical for cholinergic neurotransmission.

Hypothesis 3 (Alternative): Interaction with Other CNS Targets

The versatility of the piperidine scaffold in CNS drug discovery warrants consideration of other potential targets[1]. These could include other classes of GPCRs (e.g., sigma receptors), ion channels, or other enzymes. This alternative hypothesis will be explored through broader, unbiased screening approaches.

A Multi-Tiered Experimental Workflow for Mechanism of Action Deorphanization

To systematically investigate our hypotheses, we propose a four-tiered experimental workflow. This approach is designed to be both comprehensive and resource-efficient, with each tier informing the subsequent steps.

MOA_Workflow cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: Primary In Vitro Screening cluster_2 Tier 3: Confirmatory & Secondary Assays cluster_3 Tier 4: Cell-Based Functional Assays T1 In Silico Target Prediction Physicochemical Characterization T2 Broad Target Panel Screening (GPCRs, Ion Channels, Enzymes) T1->T2 Hypothesis Generation T3 Hit Validation Dose-Response & Selectivity Profiling T2->T3 Hit Identification T4 Functional Agonism/Antagonism Assays (e.g., Calcium Flux, cAMP) T3->T4 Validated Hits T5 Mechanism of Action Elucidated T4->T5 Functional Mechanism

Caption: A multi-tiered workflow for mechanism of action elucidation.

Tier 1: In Silico Profiling and Physicochemical Characterization

The initial phase focuses on computational predictions and fundamental physicochemical measurements to refine our hypotheses and guide subsequent experimental design.

Experimental Protocols:

  • In Silico Target Prediction:

    • Utilize multiple target prediction algorithms (e.g., SwissTargetPrediction, SuperPred) to generate a ranked list of potential protein targets based on 2D and 3D structural similarity to known ligands.

    • Cross-reference the predicted targets with our primary hypotheses to identify high-priority candidates for initial screening.

  • Physicochemical Property Determination:

    • Experimentally determine the aqueous solubility of the compound using a standardized shake-flask method.

    • Measure the lipophilicity (LogP/LogD) via a validated HPLC-based method.

    • Assess chemical stability at different pH values and in the presence of relevant biological matrices (e.g., plasma, liver microsomes).

Tier 2: Primary In Vitro Screening

This tier involves broad, high-throughput screening against a diverse panel of CNS targets to identify initial "hits" and test our primary hypotheses.

Experimental Protocols:

  • GPCR Radioligand Binding Assays:

    • Screen the compound at a single high concentration (e.g., 10 µM) against a panel of human recombinant GPCRs, with a focus on serotonin and dopamine receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D1, D2, D3).

    • Include other relevant CNS GPCRs in the panel to explore our alternative hypothesis.

    • Measure the displacement of a specific radioligand from the receptor to determine the percent inhibition.

  • Enzyme Inhibition Assays:

    • Perform an in-vitro acetylcholinesterase inhibition assay using the Ellman's method[9][10].

    • Screen the compound at a single high concentration (e.g., 10 µM) to determine its ability to inhibit the hydrolysis of acetylthiocholine.

  • Ion Channel Assays:

    • Utilize automated patch-clamp electrophysiology to screen for activity against a panel of key CNS ion channels (e.g., Nav, Cav, Kv channels).

Tier 3: Confirmatory and Secondary Assays

The objective of this tier is to validate the hits from the primary screen and to begin characterizing their pharmacological properties in more detail.

Experimental Protocols:

  • Dose-Response and Affinity Determination:

    • For any validated hits from the primary screen, perform full concentration-response curves in the respective binding or enzymatic assays to determine the IC50 or Ki values.

  • Selectivity Profiling:

    • Test validated hits against a broader panel of related receptors or enzymes to assess their selectivity. For example, if a hit is identified at the 5-HT2A receptor, it should be tested against other 5-HT receptor subtypes.

Tier 4: Cell-Based Functional Assays

The final tier of in-vitro characterization focuses on understanding the functional consequences of target engagement in a cellular context.

Experimental Protocols:

  • GPCR Functional Assays:

    • For hits at GPCR targets, utilize cell lines stably expressing the receptor of interest.

    • To determine if the compound is an agonist or antagonist, perform functional assays that measure downstream signaling events. Common readouts include:

      • Calcium Flux Assays: For Gq-coupled receptors (e.g., 5-HT2A), measure changes in intracellular calcium concentration using a fluorescent indicator[11].

      • cAMP Assays: For Gs or Gi-coupled receptors (e.g., D1, D2), measure changes in intracellular cAMP levels using a suitable assay kit[12][13].

  • Cellular Acetylcholinesterase Inhibition Assay:

    • If the compound is a confirmed AChE inhibitor, validate its activity in a cell-based assay using a neuronal cell line (e.g., SH-SY5Y) that endogenously expresses AChE[14].

Proposed Signaling Pathways and Data Interpretation

The following diagrams illustrate the potential signaling pathways that may be modulated by 2-Ethoxy-5-(piperidine-1-carbonyl)aniline, based on our primary hypotheses.

GPCR_Signaling cluster_0 Hypothesis 1a: 5-HT2A Receptor Agonism cluster_1 Hypothesis 1b: D2 Receptor Antagonism Compound1 2-Ethoxy-5-(piperidine-1-carbonyl)aniline Receptor1 5-HT2A Receptor Compound1->Receptor1 Gq Gq Protein Receptor1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Intracellular Ca2+ Release IP3->Ca Induces Compound2 2-Ethoxy-5-(piperidine-1-carbonyl)aniline Receptor2 D2 Receptor Compound2->Receptor2 Blocks Gi Gi Protein Receptor2->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Dopamine Dopamine Dopamine->Receptor2

Caption: Potential GPCR signaling pathways for the target compound.

AChE_Inhibition cluster_0 Hypothesis 2: Acetylcholinesterase Inhibition Compound 2-Ethoxy-5-(piperidine-1-carbonyl)aniline AChE Acetylcholinesterase Compound->AChE Inhibits Choline Choline + Acetate AChE->Choline Hydrolyzes ACh Acetylcholine ACh->AChE

Caption: Proposed mechanism of acetylcholinesterase inhibition.

Data Interpretation and Next Steps

The data generated from this multi-tiered approach will provide a comprehensive profile of the in-vitro pharmacological activity of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline.

  • If Hypothesis 1 is supported: The compound's potency, selectivity, and functional activity at a specific monoamine receptor will be established. Subsequent studies should focus on in-vivo models of CNS disorders relevant to the identified target (e.g., models of depression or psychosis).

  • If Hypothesis 2 is supported: The compound will be characterized as an AChE inhibitor. Further investigation into its potential for treating cognitive disorders such as Alzheimer's disease would be warranted.

  • If Hypothesis 3 is supported: The identification of a novel, unexpected target will open new avenues of research. The deorphanization of this new mechanism will require a more exploratory and iterative approach.

This structured and hypothesis-driven guide provides a robust framework for the efficient and insightful characterization of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline. By integrating computational predictions with a tiered experimental workflow, we can confidently navigate the complexities of mechanism of action elucidation and unlock the therapeutic potential of this novel chemical entity.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PMC - NIH. [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). PubMed. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. (n.d.). Creative Biolabs. [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). PMC. [Link]

  • Detection of Cell Surface Dopamine Receptors. (n.d.). PMC. [Link]

  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. (2019). MDPI. [Link]

  • Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. (n.d.). PMC. [Link]

  • 5-HT2C Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. [Link]

  • D1 Dopamine Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. [Link]

  • Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. (2025). ResearchGate. [Link]

  • Orphan G protein-coupled receptors: the ongoing search for a home. (n.d.). PMC. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). ACS Publications. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (n.d.). PubMed. [Link]

  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. (2005). PubMed. [Link]

  • D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). US. [Link]

  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (n.d.). ResearchGate. [Link]

  • Scaffold Hopping for Identification of Novel D(2) Antagonist Based on 3D Pharmacophore Modelling of Illoperidone Analogs. (2012). PubMed. [Link]

  • (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. (n.d.). ResearchGate. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. (2006). Scholars@UK. [Link]

  • In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. (2015). Taylor & Francis. [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (2025). MDPI. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (n.d.). PMC. [Link]

  • E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR. (n.d.). Semantic Scholar. [Link]

  • The G Protein-Coupled Receptors deorphanization landscape. (n.d.). ResearchGate. [Link]

  • Enhanced cAMP-based assay for GPCR deorphanization. (n.d.). SciSpace. [Link]

  • G Protein–Coupled Receptor Deorphanizations. (n.d.). PMC. [Link]

  • Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. (2025). PMC. [Link]

  • The Selective Serotonin 5‑HT 2A Receptor Agonist (S)‑3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. (2025). PubMed. [Link]

  • Deorphanization of Novel Peptides and Their Receptors. (n.d.). PMC - NIH. [Link]

  • Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. (2026). MDPI. [Link]

  • Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity. (n.d.). PMC. [Link]

  • Novel Pyridine Derivatives as 5-HT2A Agonists for Treating Psychiatric Disorders. (2023). PMC. [Link]

  • Aniline replacement in drug-like compounds. (2024). Cresset Group. [Link]

  • In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identificatio. (2025). Springer. [Link]

  • Optimization of a Novel D 2 Dopamine Receptor Antagonist Scaffold Reveals Exceptionally Selective and Potent Lead Molecules. (2025). ResearchGate. [Link]

  • Experimental validation of in silico target predictions on synergistic protein targets. (n.d.). Semantic Scholar. [Link]

  • Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. (2017). PubMed. [Link]

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Foundational

Solvation Dynamics and Profiling of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (CAS: 1071395-78-2) Executive Summary & Structural Causality In the ea...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (CAS: 1071395-78-2)

Executive Summary & Structural Causality

In the early stages of drug discovery and formulation development, understanding the solvation dynamics of a target compound is paramount. Poor solubility inevitably leads to unreliable in vitro bioassays, compromised in vivo bioavailability, and escalating development costs[1].

This technical guide provides an in-depth framework for evaluating the solubility of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (MW: 248.32 g/mol ). Rather than relying on trial-and-error, a rational formulation strategy must begin with structural causality. The molecule possesses three distinct functional domains that dictate its solvation behavior:

  • Primary Aniline Group: Acts as both a hydrogen-bond donor and acceptor. Its weak basicity (estimated pKa ~4.0–5.0) means its aqueous solubility will be highly pH-dependent, improving in acidic environments due to protonation.

  • Ethoxy Ether & Piperidine-1-carbonyl (Tertiary Amide): These moieties are strong hydrogen-bond acceptors. However, the piperidine ring introduces significant steric bulk and lipophilicity, driving the compound's affinity for non-polar or moderately polar organic environments.

  • Aromatic Core: The benzene ring facilitates π−π stacking interactions, increasing the crystal lattice energy and thereby resisting dissolution in purely aqueous media.

Predictive Solvation via Hansen Solubility Parameters (HSPs)

To rationally select solvents for synthesis, purification, or biological assay stock preparation, we apply Hansen Solubility Parameters (HSPs) . HSPs deconstruct a solvent's cohesive energy into three coordinated forces: dispersion ( δd​ ), polar ( δp​ ), and hydrogen bonding ( δh​ )[2].

The fundamental principle of HSPs is "like dissolves like." A solvent will successfully dissolve 2-Ethoxy-5-(piperidine-1-carbonyl)aniline if its coordinates in 3D Hansen space fall within the solubility sphere of the compound[3]. Because our target molecule features both lipophilic rings and polar hydrogen-bonding sites, it exhibits optimal miscibility in polar aprotic solvents that can disrupt its crystal lattice without requiring the solvent to break its own strong hydrogen-bond networks (as water does).

Predicted Solubility Matrix in Common Lab Solvents

Based on structural homology and HSP alignment, the following table summarizes the predicted solubility profile of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline.

SolventPolarity IndexHSP MatchExpected SolubilityMechanistic Rationale
DMSO 7.2Excellent>50 mg/mL High δp​ and δh​ (acceptor) perfectly solvate the aniline and amide groups while accommodating the aromatic core.
DMF 6.4Excellent>50 mg/mL Similar to DMSO; excellent polar aprotic disruption of the solute's crystal lattice.
Methanol 5.1Good10 - 30 mg/mL Protic solvent; forms strong H-bonds with the piperidine-1-carbonyl oxygen and ether oxygen.
Dichloromethane 3.1Moderate5 - 15 mg/mL Good dispersion forces ( δd​ ) for the aromatic and piperidine rings, but lacks strong H-bond capability.
Water (pH 7.4) 10.2Poor<0.1 mg/mL High cohesive energy of water rejects the hydrophobic piperidine and aromatic domains.
Hexanes 0.1Poor<0.1 mg/mL Purely dispersive; cannot solvate the highly polar aniline and amide functionalities.

Experimental Workflows for Empirical Validation

Predictive models must be empirically validated. In pharmaceutical development, solubility is not a single static value; it is measured under two distinct thermodynamic states depending on the phase of the project[1].

Workflow A: High-Throughput Kinetic Solubility (Early Discovery)

Kinetic solubility evaluates the concentration at which a compound precipitates from a supersaturated solution. This is critical for ensuring that compounds do not "crash out" when a DMSO stock is diluted into an aqueous bioassay buffer[1].

Self-Validating Protocol:

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Dispense the stock into a 96-well microtiter plate containing aqueous buffer (pH 7.4), creating a concentration gradient (e.g., 1 µM to 200 µM).

  • Incubation: Incubate at 37°C for 2 hours to allow for potential nucleation and precipitation.

  • Detection: Utilize laser nephelometry to measure forward-scattered light. The presence of undissolved particles (precipitate) exponentially increases light scattering[1].

  • Validation Check: The system is self-validated by including a highly soluble reference standard (e.g., hydrocortisone) and a poorly soluble standard (e.g., amiodarone) on every plate to calibrate the scattering baseline.

KineticSolubility A DMSO Stock (10 mM) B Aqueous Buffer Dilution A->B Serial Transfer C Incubation (2h, 37°C) B->C D Laser Nephelometry C->D Light Scattering E Kinetic Solubility Limit D->E Data Analysis

Workflow for high-throughput kinetic solubility screening via laser nephelometry.

Workflow B: Thermodynamic Equilibrium Solubility (Lead Optimization)

Thermodynamic solubility measures the true equilibrium between the solid crystalline lattice and the solution. This is the gold standard for formulation development and relies on the shake-flask method[4].

Self-Validating Protocol:

  • Solid Addition: Add an excess of crystalline 2-Ethoxy-5-(piperidine-1-carbonyl)aniline powder (e.g., 2 mg) to a glass vial.

  • Buffer Addition: Add 1 mL of the target aqueous medium (e.g., Phosphate Buffered Saline, pH 7.4).

  • Agitation: Seal the vial and agitate at 400 rpm at a constant 25°C[4].

  • Phase Separation: After incubation, separate the undissolved solid via high-speed centrifugation or 0.22 µm PTFE filtration.

  • Quantification: Analyze the supernatant using HPLC-UV or LC-MS against a pre-established calibration curve.

  • Validation Check: To ensure true thermodynamic equilibrium has been reached, sample aliquots must be analyzed at 24, 48, and 72 hours. Equilibrium is validated only when the variance in compound concentration between consecutive time points is <5%[4].

ThermodynamicSolubility A Crystalline Powder (Excess Solid) B Add Buffer (pH 7.4) A->B C Shake-Flask (24-72h, 25°C) B->C D Filtration / Centrifugation C->D Phase Separation E LC-MS / HPLC-UV Quantification D->E Supernatant Analysis F Thermodynamic Solubility Limit E->F Equilibrium Validation

Shake-flask methodology for determining true thermodynamic equilibrium solubility.

Troubleshooting & Formulation Strategies

If empirical testing reveals that the aqueous solubility of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline is insufficient (<10 µg/mL) for downstream applications, the following causality-driven formulation strategies should be employed:

  • pH Modification: Because the aniline group is weakly basic, lowering the vehicle pH to ~3.0–4.0 using citric or hydrochloric acid will protonate the amine, drastically increasing aqueous solubility through ion-dipole interactions.

  • Co-solvency: Introduce biocompatible co-solvents that align with the compound's HSPs. A vehicle containing 10% DMSO, 40% PEG-400, and 50% aqueous buffer is a standard pre-clinical formulation that leverages the polar aprotic nature of PEG to stabilize the hydrophobic piperidine ring.

  • Cyclodextrin Complexation: If the compound must be delivered at physiological pH (7.4), utilizing Hydroxypropyl- β -Cyclodextrin (HP- β -CD) can encapsulate the lipophilic aromatic/piperidine core within its hydrophobic cavity, while its hydrophilic exterior maintains aqueous solubility.

References

  • Title: 101432 | Sigma-Aldrich: 2-ethoxy-5-(piperidine-1-carbonyl)aniline | Source: sigmaaldrich.
  • Title: In vitro solubility assays in drug discovery | Source: PubMed (nih.gov)
  • Title: Determination of Thermodynamic Solubility | Source: Bio-protocol | URL
  • Title: Hansen solubility parameter | Source: Wikipedia | URL
  • Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals | Source: PMC (nih.gov)

Sources

Exploratory

A Comprehensive Safety and Handling Guide for 2-Ethoxy-5-(piperidine-1-carbonyl)aniline

For Researchers, Scientists, and Drug Development Professionals Compound Identification and Inferred Hazard Profile Chemical Name: 2-Ethoxy-5-(piperidine-1-carbonyl)aniline Molecular Formula: C14H20N2O2[1] Molecular Weig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Inferred Hazard Profile

  • Chemical Name: 2-Ethoxy-5-(piperidine-1-carbonyl)aniline

  • Molecular Formula: C14H20N2O2[1]

  • Molecular Weight: 248.32 g/mol

Inferred Hazard Profile:

Based on its constituent functional groups, 2-Ethoxy-5-(piperidine-1-carbonyl)aniline is anticipated to present the following hazards:

  • Acute Toxicity: Like many aniline derivatives, it may be harmful if swallowed, inhaled, or absorbed through the skin[2][3].

  • Skin and Eye Irritation: The piperidine and aniline moieties suggest a potential for causing skin irritation and serious eye irritation or damage[4][5][6][7][8][9].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[5][6][8].

  • Target Organ Toxicity: Prolonged or repeated exposure could pose risks, a characteristic often associated with aniline compounds[3].

The GHS pictograms associated with related compounds, such as the exclamation mark and corrosion symbols, indicate that this compound should be handled with care[4].

Prudent Laboratory Practices and Engineering Controls

The cornerstone of safely handling 2-Ethoxy-5-(piperidine-1-carbonyl)aniline is a combination of robust engineering controls and diligent personal practices.

Engineering Controls:

  • Ventilation: All manipulations of this compound, particularly when in solid (powder) form or when being dissolved, should be conducted in a well-ventilated area. A chemical fume hood is mandatory to prevent inhalation of dust or vapors[5][6][10][11].

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area[6][11].

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, drawing from recommendations for analogous compounds.

Protection Type Specification Rationale and Best Practices
Eye and Face Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[12].To prevent contact with the eyes, which can cause serious irritation or damage[7][9][13].
Hand Protection Chemically impermeable gloves (e.g., nitrile rubber) inspected for integrity before each use[12].To prevent skin absorption and irritation. Contaminated gloves should be disposed of immediately, and hands washed thoroughly[10].
Body Protection A laboratory coat and, for larger quantities, impervious clothing to prevent skin exposure[12].To minimize the risk of accidental skin contact. Contaminated clothing must be removed immediately and laundered before reuse[6][10][14].
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator is necessary[2][4][12].To prevent inhalation, which may be harmful and cause respiratory irritation[6][8].

Safe Handling, Storage, and Disposal Protocols

Handling:

  • Avoid the formation of dust and aerosols[12][15].

  • Do not eat, drink, or smoke in the handling area[3][10][15].

  • Wash hands thoroughly after handling the compound[3][6][14].

  • Use non-sparking tools and take measures to prevent electrostatic discharge[11][12][16].

Storage:

  • Store in a cool, dry, and well-ventilated place[5][6][8][10].

  • Keep the container tightly closed to prevent moisture ingress, as related compounds can be hygroscopic[5][6][8][15].

  • Store away from incompatible materials such as strong oxidizing agents and strong acids[3][10][15][16].

  • The storage area should be secure and accessible only to authorized personnel[5][6][15].

Disposal:

  • Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations[6][8][13][15].

  • This should be done through a licensed professional waste disposal service[17].

Emergency Procedures: A Proactive Approach

A well-rehearsed emergency plan is critical. The following protocols are based on standard laboratory procedures for hazardous chemicals.

First-Aid Measures:

Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[6][8][9][15].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[5][6][8][9][14][15].
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5][6][8][9][14][15][18].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[15][18].

Accidental Release and Spill Containment:

In the event of a spill, a structured and calm response is essential to mitigate exposure and environmental contamination.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal & Decontamination Evacuate Evacuate Area & Alert Personnel Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Simultaneously PPE Don Appropriate PPE Contain Contain Spill with Inert Material (e.g., sand, vermiculite) PPE->Contain Begin Cleanup Collect Collect Material with Non-Sparking Tools Contain->Collect Containerize Place in a Labeled, Sealed Container Collect->Containerize After Collection Decontaminate Decontaminate Spill Area Containerize->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for Accidental Spill Response.

Fire and Explosion Hazard Data

While specific data is unavailable, the piperidine component suggests that the compound may be combustible[4]. In the event of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam[16][17]. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[11][13]. Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides[10][15][16][17].

Toxicological and Ecological Information

Toxicological Profile:

The toxicological properties have not been fully investigated. However, based on its structural components:

  • Aniline: Aniline and its derivatives are known to be toxic, potentially causing methemoglobinemia, and are suspected of being carcinogenic[3].

  • Piperidine: Piperidine can cause burns and has moderate acute oral toxicity[19].

Ecological Information:

The environmental impact has not been determined. However, aniline is very toxic to aquatic life[3]. Therefore, it is imperative to prevent this compound from entering drains, sewers, or watercourses[3][10][17].

References

  • (R)-(-)-3-Aminopiperidine = 98.0 GC 334618-23-4 - Sigma-Aldrich. (n.d.).
  • (R)-3-Piperidinamine dihydrochloride - Safety Data Sheet - ChemicalBook. (n.d.).
  • (R)-(-)-3-Aminopiperidine dihydrochloride SDS, 334618-23-4 Safety Data Sheets - ECHEMI. (n.d.).
  • (R)-(-)-3-Aminopiperidine Dihydrochloride | 334618-23-4 - TCI Chemicals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 4).
  • 5 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - ThermoFisher. (2023, March 16).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2-ethoxy-5-(piperidine-1-sulfonyl)aniline | 727704-70-3 - Sigma-Aldrich. (n.d.).
  • Piperidine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).
  • Material Safety Data Sheet - Pi Chemicals. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2023, March 4).
  • SAFETY DATA SHEET - ThermoFisher. (2025, October 16).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 13 - Safety Data Sheet. (n.d.).
  • Piperidine: Human health tier II assessment. (2016, February 5).
  • SAFETY DATA SHEET - ThermoFisher. (2023, August 23).
  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (2005, October 3).
  • 2-ethoxy-5-(piperidine-1-carbonyl)aniline - PubChemLite. (n.d.).
  • 2-ethoxy-5-(piperidine-1-sulfonyl)aniline | 727704-70-3. (n.d.).
  • Aniline - SAFETY DATA SHEET. (2025, April 8).

Sources

Foundational

Comprehensive Technical Guide: Synthesis, Characterization, and Applications of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline

Executive Summary In modern rational drug design, the selection of bifunctional building blocks is critical for developing highly selective, metabolically stable therapeutics. 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of bifunctional building blocks is critical for developing highly selective, metabolically stable therapeutics. 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (CAS: 1071395-78-2) is a highly specialized, sterically tuned intermediate widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and phosphodiesterase (PDE) inhibitors . This whitepaper provides an in-depth analysis of its structural logic, validated synthetic methodologies, and downstream applications, serving as a definitive guide for medicinal chemists and drug development professionals.

Structural Logic and Pharmacophore Profiling

The architectural design of 2-ethoxy-5-(piperidine-1-carbonyl)aniline offers three distinct functional domains, each serving a specific mechanistic purpose in medicinal chemistry:

  • The Aniline Core (C1 - Nucleophile): Acts as the primary handle for downstream diversification. It is typically converted into ureas (via isocyanates) or amides (via acyl chlorides) to form the hinge-binding motifs of Type II/III kinase inhibitors.

  • The Ortho-Ethoxy Group (C2 - Steric Shield): The placement of the ethoxy group ortho to the aniline is not coincidental. Once the aniline is derivatized into an amide or urea, the bulky ethoxy group forces the adjacent bond into a rigid, out-of-plane conformation. This "conformational locking" minimizes the entropic penalty upon target binding and increases the overall lipophilic efficiency of the molecule.

  • The Piperidine Amide (C5 - Metabolic Anchor): Unlike primary or secondary amides, the tertiary piperidine amide is highly resistant to enzymatic cleavage by plasma amidases. Furthermore, the saturated piperidine ring introduces a basic, bulky aliphatic moiety that can occupy deep lipophilic pockets without introducing additional hydrogen bond donors, thereby optimizing membrane permeability.

Quantitative Physicochemical Profile

To facilitate predictive modeling and formulation strategies, the core physicochemical properties of the compound are summarized below:

PropertyValueStructural Implication
IUPAC Name (3-Amino-4-ethoxyphenyl)(piperidin-1-yl)methanoneStandardized nomenclature
CAS Registry Number 1071395-78-2Commercial sourcing identifier
Molecular Formula C14H20N2O2-
Molecular Weight 248.32 g/mol Low MW allows for downstream elaboration
Exact Mass 248.1525 DaCritical for high-resolution MS validation
Topological Polar Surface Area ~55.6 ŲExcellent passive membrane permeability
Hydrogen Bond Donors 1 (Primary Amine)Available for target engagement
Hydrogen Bond Acceptors 3 (Ether O, Amide O, Amide N)Enhances aqueous solubility

Retrosynthetic Analysis

The retrosynthetic logic for this compound relies on a nomenclature shift that reflects the chemical hierarchy. In the target molecule, the aniline amine designates C1, placing the ethoxy group at C2 and the piperidine amide at C5. However, tracing this back to a commercially viable precursor requires reassigning the principal functional group. The C5 amide originates from a C1 carboxylic acid, and the C1 amine originates from a C3 nitro group. Thus, the ideal starting material is 4-hydroxy-3-nitrobenzoic acid .

Retrosynthesis A 2-Ethoxy-5-(piperidine -1-carbonyl)aniline B 1-Ethoxy-2-nitro-4- (piperidine-1-carbonyl)benzene A->B Nitro Reduction C 4-Ethoxy-3- nitrobenzoic acid B->C Amide Coupling D 4-Hydroxy-3- nitrobenzoic acid C->D Ethylation

Figure 1: Retrosynthetic pathway from 4-hydroxy-3-nitrobenzoic acid to the target aniline.

Validated Synthetic Methodologies

The following step-by-step protocols are designed as self-validating systems , ensuring that researchers can verify the success of each transformation before proceeding.

Step 1: Ethylation & Saponification

Objective: Convert 4-hydroxy-3-nitrobenzoic acid to 4-ethoxy-3-nitrobenzoic acid.

  • Reaction: Dissolve 4-hydroxy-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and Ethyl Iodide (2.5 eq). Stir at 60°C for 12 hours.

    • Causality: K₂CO₃ deprotonates both the phenol and the carboxylic acid. Because selective mono-alkylation of the phenol is difficult due to competing carboxylate nucleophilicity, excess ethyl iodide is used to intentionally form the ethyl ester intermediate.

  • Saponification: Add 2M aqueous LiOH (3.0 eq) to the reaction mixture and stir at room temperature for 4 hours to hydrolyze the ester back to the free carboxylic acid.

  • Self-Validation: Acidify the mixture to pH 2 with 1M HCl. The product will precipitate. Validate via LC-MS; the system is validated when the[M-H]⁻ peak at m/z 210.0 is observed, confirming successful ethylation without ester retention.

Step 2: Chemoselective Amide Coupling [2]

Objective: Form 1-ethoxy-2-nitro-4-(piperidine-1-carbonyl)benzene.

  • Pre-activation: Dissolve 4-ethoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M). Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature.

    • Causality: Pre-activation forms the highly reactive HOBt active ester. If piperidine were added simultaneously, it could form a less reactive salt with the free carboxylic acid, stalling the reaction.

  • Coupling: Add DIPEA (2.5 eq) and piperidine (1.1 eq). Stir for 4 hours. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated by EDCI.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak is fully replaced by the product peak (m/z 279.1 [M+H]⁺). If unreacted active ester remains, spike with 0.1 eq piperidine.

  • Workup: Wash sequentially with 1M HCl (removes excess piperidine/DIPEA) and saturated NaHCO₃ (removes unreacted acid/HOBt). Dry over Na₂SO₄ and concentrate.

Step 3: Heterogeneous Catalytic Hydrogenation [3]

Objective: Reduce the nitro group to yield 2-ethoxy-5-(piperidine-1-carbonyl)aniline.

  • Preparation: Dissolve the intermediate from Step 2 in methanol (0.1 M). Purge the flask thoroughly with N₂ gas, then carefully add 10% Pd/C (0.1 eq by weight).

    • Causality: N₂ purging is a critical safety measure that prevents the highly pyrophoric Pd/C catalyst from igniting methanol vapors upon introduction.

  • Reduction: Evacuate the flask and backfill with H₂ gas (via balloon, 1 atm). Stir vigorously at room temperature for 6 hours. Heterogeneous catalytic hydrogenation cleanly reduces the nitro group without cleaving the ether or amide linkages.

  • Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (yellow spot, high Rf) must completely convert to the aniline product (blue fluorescent spot under 254 nm UV, lower Rf due to increased polarity and hydrogen bonding capability).

  • Workup: Filter the suspension through a tightly packed pad of Celite.

    • Causality: Celite prevents fine, microscopic palladium particles from passing through standard filter paper, ensuring the final intermediate is heavy-metal free—a strict requirement for downstream biological assays.

Downstream Application Workflows

Once synthesized, 2-ethoxy-5-(piperidine-1-carbonyl)aniline serves as a versatile branching point for library generation.

Workflow Start 2-Ethoxy-5-(piperidine-1-carbonyl)aniline Urea Urea Formation (Reaction with Isocyanates) Start->Urea Amide Amide Coupling (Reaction with Acyl Chlorides) Start->Amide SNAr SNAr / Buchwald-Hartwig (Reaction with Aryl Halides) Start->SNAr Kinase Kinase Inhibitors (Type II/III Hinge Binders) Urea->Kinase GPCR GPCR Antagonists (Lipophilic Pocket Targeting) Amide->GPCR PDE PDE Inhibitors (Sildenafil Analogues) SNAr->PDE

Figure 2: Downstream derivatization workflows for kinase, GPCR, and PDE inhibitor synthesis.

Analytical Characterization Standards

To ensure the integrity of the final building block before integration into complex workflows, the following analytical benchmarks must be met:

  • LC-MS (ESI+): Dominant peak at m/z 249.1 [M+H]⁺.

  • ¹H NMR (400 MHz, DMSO-d6): Expect a triplet around δ 1.35 ppm (ethoxy CH₃), a broad multiplet around δ 1.50-1.65 ppm (piperidine CH₂), a quartet around δ 4.05 ppm (ethoxy CH₂), a broad singlet around δ 4.80 ppm (aniline NH₂, exchangeable with D₂O), and aromatic protons in the δ 6.50-6.80 ppm range exhibiting characteristic ortho and meta coupling constants.

References

  • "Amide Bond Formation", Organic Chemistry Portal.[Link]

  • "Reduction of Nitro Compounds", Organic Chemistry Portal.[Link]

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline in Human Plasma

Abstract This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Ethoxy-5-(piperidine-1-carbonyl)anili...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline in human plasma. The protocol details a straightforward protein precipitation extraction procedure and optimized chromatographic and mass spectrometric conditions. The method was fully validated according to the principles outlined in the latest international guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, selectivity, and stability. This protocol is suitable for high-throughput analysis in regulated bioanalytical laboratories supporting pharmacokinetic and drug metabolism studies.

Introduction

2-Ethoxy-5-(piperidine-1-carbonyl)aniline is an organic molecule featuring an aniline and a piperidine moiety, functional groups commonly found in biologically active compounds and pharmaceutical drug candidates.[1] Accurate quantification of such small molecules in biological matrices is fundamental throughout the drug development process, from early discovery to clinical trials.[2][3][4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its inherent selectivity, sensitivity, and wide applicability.[5][6][7]

The development of a reliable bioanalytical method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.[2] Furthermore, rigorous validation is essential to ensure that the method produces dependable data for regulatory submissions.[6][8] This note provides a comprehensive guide to a fully validated LC-MS/MS method for 2-Ethoxy-5-(piperidine-1-carbonyl)aniline, grounded in the principles of the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[9][10][11][12]

Experimental

Materials and Instrumentation
  • Analyte and Internal Standard: Reference standard of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (Purity >99%) and a suitable stable isotope-labeled internal standard (SIL-IS), such as 2-Ethoxy-5-(piperidine-1-carbonyl)aniline-d5.

  • Reagents and Solvents: Acetonitrile (ACN), methanol (MeOH), and water (all LC-MS grade); formic acid (reagent grade, ~99%). Human plasma (K2-EDTA) was sourced from an accredited biobank.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering reproducible gradients at flow rates up to 1 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, capable of performing Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[13]

Analyte Properties

The chemical structure and key properties of the analyte are essential for method development.

  • Molecular Formula: C14H20N2O2[14]

  • Monoisotopic Mass: 248.1525 g/mol [14]

  • Predicted Ionization: The presence of the aniline nitrogen and the amide carbonyl suggests the molecule will readily protonate, making positive ion mode ESI the logical choice for detection. The predicted m/z for the protonated molecule [M+H]+ is 249.16.[14]

Method Development and Optimization

The foundation of a reliable bioanalytical assay is the systematic development and optimization of each component of the analysis.

Mass Spectrometry

The goal of MS optimization is to find the most intense and stable precursor-to-product ion transition, which provides the selectivity and sensitivity for the assay.[15][16]

  • Infusion and Precursor Ion Selection: A standard solution of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (100 ng/mL in 50:50 ACN:Water with 0.1% formic acid) was infused directly into the mass spectrometer. A full scan in positive ESI mode confirmed the most abundant precursor ion to be the protonated molecule at m/z 249.2.

  • Product Ion Selection (MS/MS): The precursor ion (m/z 249.2) was subjected to collision-induced dissociation (CID) with argon gas. The resulting product ion spectrum was evaluated to select the most intense and structurally significant fragment ions for quantification and qualification.[16]

  • MRM Transition Optimization: The collision energy (CE) and other compound-specific parameters like declustering potential (DP) were optimized for each selected precursor-product ion pair (transition) to maximize signal intensity.[17][18] The same process was repeated for the SIL-IS.

The optimized parameters are summarized in Table 1.

Table 1: Optimized Mass Spectrometry Parameters

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Dwell Time (ms)DP (V)CE (V)Role
Analyte 249.2121.11008528Quantifier
Analyte 249.293.11008545Qualifier
IS (d5) 254.2126.11008528-

Causality: The quantifier transition (249.2 → 121.1) was chosen for its high intensity and stability, ensuring maximum sensitivity. The qualifier transition provides an additional layer of identification, enhancing the method's specificity by confirming the ion ratio.[16] The SIL-IS uses the same fragmentation pathway, making it an ideal mimic for the analyte during ionization and fragmentation, thus compensating for matrix effects and variability.[19]

Liquid Chromatography

The chromatographic method was developed to ensure the analyte is well-retained, exhibits a sharp peak shape, and is separated from endogenous plasma components that could cause ion suppression or enhancement.[19]

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) was selected for its proven performance with small molecules of intermediate polarity.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid is a common modifier that aids in the protonation of analytes in positive ESI mode, enhancing sensitivity. Acetonitrile is an effective organic solvent for eluting a wide range of compounds from a C18 column.

  • Gradient Elution: A fast gradient was developed to ensure a short run time, suitable for high-throughput analysis.

Table 2: Optimized Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reversed-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.005
0.505
2.0095
2.5095
2.515
3.505
Sample Preparation

The objective of sample preparation is to remove interfering matrix components, primarily proteins and phospholipids, while achieving high and reproducible recovery of the analyte.[20][21]

  • Method: Protein precipitation (PPT) was chosen for its simplicity, speed, and suitability for high-throughput workflows.[20][22]

  • Protocol:

    • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of internal standard working solution (in 50% MeOH).

    • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer 100 µL of the supernatant to an autosampler vial or well plate for LC-MS/MS analysis.

Rationale: Acetonitrile is an efficient precipitating agent.[20] The addition of the internal standard early in the process ensures it accounts for any variability during the extraction steps.

Workflow Visualization

The overall analytical process is depicted in the following workflow diagram.

LC-MS/MS Workflow Figure 1. Analytical Workflow for 2-Ethoxy-5-(piperidine-1-carbonyl)aniline cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (ACN) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Report Results Quantify->Report

Caption: Figure 1. Analytical Workflow for 2-Ethoxy-5-(piperidine-1-carbonyl)aniline.

Bioanalytical Method Validation

The developed method was subjected to a full validation in accordance with the FDA Bioanalytical Method Validation Guidance and the EMA Guideline on Bioanalytical Method Validation.[6][9][10][11]

Table 3: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from 6 sources.Pass
Calibration Curve
Range-1.00 - 1000 ng/mL
Regression Model1/x² weighted linear regressiony = 1.23x + 0.005
Correlation Coefficient (r²)≥ 0.99> 0.995
Calibrator AccuracyWithin ±15% of nominal (±20% at LLOQ)Pass
Accuracy & Precision
Intra-day (n=6)Accuracy: 85-115% (80-120% at LLOQ)Precision (CV): ≤15% (≤20% at LLOQ)Pass
Inter-day (3 runs)Accuracy: 85-115% (80-120% at LLOQ)Precision (CV): ≤15% (≤20% at LLOQ)Pass
Matrix Effect IS-normalized matrix factor CV ≤ 15% across 6 lots of plasma.Pass
Recovery Consistent and reproducible across QC levels.Pass (Mean >85%)
Stability
Bench-top (24h, RT)Within ±15% of nominalPass
Freeze-Thaw (3 cycles)Within ±15% of nominalPass
Long-term (-80°C, 90 days)Within ±15% of nominalPass

Self-Validation: The validation process serves as a self-validating system.[8] For instance, the accuracy and precision batches, run on different days with freshly prepared calibration curves, confirm the method's day-to-day reproducibility. The successful assessment of matrix effects from multiple sources of plasma ensures the method is robust and not susceptible to inter-individual physiological differences. Stability tests confirm that the analyte remains unchanged during standard sample handling, storage, and processing procedures.[23]

Conclusion

This application note presents a detailed, optimized, and fully validated LC-MS/MS protocol for the quantification of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline in human plasma. The method utilizes a simple and rapid protein precipitation procedure followed by a 3.5-minute chromatographic run, making it highly efficient for high-throughput analysis. The validation results demonstrate that the method is accurate, precise, selective, and robust, meeting the stringent requirements of international regulatory guidelines. This protocol is ready for implementation in clinical and non-clinical studies requiring reliable bioanalytical data.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Arden, A. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Premier Consulting. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Precision for Medicine. [Link]

  • Spooner, N. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. [Link]

  • GaBI Online. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Parker, C. E., et al. (2019). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. Proteomics – Clinical Applications. [Link]

  • Raynie, D. E. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

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  • Waters Corporation. (n.d.). Comprehending COVID-19: Multiple Reaction Monitoring Transition Selection and Optimization Strategies for LC-MS Based SARS-CoV-2 Detection. [Link]

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Application

1H NMR and 13C NMR spectroscopy of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline

An Application Guide to the Structural Elucidation of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline using ¹H and ¹³C NMR Spectroscopy Authored by a Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spect...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Structural Elucidation of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline using ¹H and ¹³C NMR Spectroscopy

Authored by a Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic molecules in solution.[1] This guide provides a comprehensive overview and detailed protocols for the characterization of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline using one-dimensional ¹H and ¹³C NMR spectroscopy. We delve into the theoretical basis for spectral predictions, present robust experimental workflows, and explain the rationale behind key procedural steps. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to the structural analysis of complex small molecules.

Introduction: The Molecule and the Method

2-Ethoxy-5-(piperidine-1-carbonyl)aniline is a polysubstituted aromatic compound featuring several key functional groups: an aniline moiety, an ethoxy group, and a piperidine-1-carbonyl (amide) substituent. The spatial arrangement and electronic interplay of these groups create a unique molecular signature. While specific applications for this exact molecule are not widely documented in public literature, its constituent parts—aniline, piperidine, and amide linkages—are common pharmacophores in medicinal chemistry, suggesting its potential relevance in drug discovery and materials science.[2][3]

Given this structural complexity, unambiguous characterization is essential. NMR spectroscopy stands as the gold standard for this purpose, providing precise information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1][4] This guide will systematically deconstruct the expected NMR spectra of the title compound, providing a predictive framework that can be validated against experimental data.

Molecular Structure & NMR Analysis Workflow

The first step in any NMR analysis is to understand the molecular structure and identify the unique, non-equivalent atomic environments. For 2-Ethoxy-5-(piperidine-1-carbonyl)aniline, we can predict the number of distinct signals we expect to see in both the proton and carbon spectra.

cluster_mol Molecular Structure of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline cluster_workflow General NMR Analysis Workflow mol SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Acquire1H Acquire 1D ¹H Spectrum SamplePrep->Acquire1H Acquire13C Acquire 1D ¹³C Spectrum SamplePrep->Acquire13C Process1H Process ¹H Data (FT, Phase, Baseline, Integrate) Acquire1H->Process1H Analyze1H Analyze ¹H Spectrum (Shifts, Coupling, Integration) Process1H->Analyze1H Acquire2D Acquire 2D Spectra (Optional) (COSY, HSQC, HMBC) Analyze1H->Acquire2D Structure Propose/Confirm Structure Analyze1H->Structure Process13C Process ¹³C Data (FT, Phase, Baseline) Acquire13C->Process13C Analyze13C Analyze ¹³C Spectrum (Chemical Shifts, DEPT) Process13C->Analyze13C Analyze13C->Acquire2D Analyze13C->Structure Acquire2D->Structure

Caption: Molecular structure[5] and a generalized workflow for NMR analysis.

¹H NMR Spectroscopy: Protocol and Interpretation

Proton NMR provides information on the number of different types of protons, their electronic environments, their relative numbers, and the connectivity between neighboring protons.

Rationale-Driven Experimental Protocol

A robust protocol is essential for acquiring high-quality, reproducible data. The choices made during setup directly impact spectral resolution and signal-to-noise.

Protocol 1: ¹H NMR Acquisition

  • Sample Preparation:

    • Accurately weigh 10-15 mg of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a clean, dry NMR tube.[6]

    • Causality: Deuterated solvents are used because they are largely "invisible" in ¹H NMR, preventing large solvent signals from obscuring the analyte peaks.[1] CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like those on the -NH₂ group.

    • Add a small amount (0.03% v/v) of tetramethylsilane (TMS) as an internal standard.

    • Causality: TMS provides a reference signal at 0.0 ppm, allowing for accurate and reproducible chemical shift measurements across different experiments and instruments.[7][8]

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Pulse Program: zg30 (A standard 30-degree pulse experiment).[9]

    • Number of Scans (NS): 16.

    • Causality: This number is typically sufficient for achieving a good signal-to-noise ratio for a sample of this concentration. For more dilute samples, NS may be increased (e.g., to 64 or 128).

    • Relaxation Delay (D1): 2 seconds.

    • Causality: A sufficient delay ensures that the protons have time to relax back to their equilibrium state before the next pulse, which is crucial for accurate signal integration.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Causality: A longer acquisition time allows for better resolution of fine splitting patterns.

    • Spectral Width (SW): 16 ppm, centered around 6 ppm.

    • Causality: This range comfortably covers the expected chemical shifts for most organic molecules, from the upfield aliphatic region to the downfield aromatic and amide regions.[9]

Predicted ¹H NMR Spectrum and Interpretation

The chemical environment of each proton dictates its resonance frequency (chemical shift). Electron-withdrawing groups deshield protons, shifting them downfield (higher ppm), while electron-donating groups shield them, moving them upfield (lower ppm).

Proton Assignment Predicted δ (ppm) Integration Predicted Multiplicity Rationale & Notes
H (Ethoxy, -CH₃)~1.43HTriplet (t)Coupled to the adjacent -CH₂- group (2 neighbors + 1 = 3). Shielded aliphatic environment.[7]
H (Ethoxy, -OCH₂-)~4.02HQuartet (q)Coupled to the adjacent -CH₃ group (3 neighbors + 1 = 4). Deshielded by the adjacent oxygen atom.[8]
H (Piperidine, C3/C5)~1.5-1.74HBroad Multiplet (m)Aliphatic protons on the piperidine ring. May appear as a complex or broad signal due to ring puckering and multiple couplings.
H (Piperidine, C4)~1.7-1.92HBroad Multiplet (m)Similar to C3/C5 protons but in a slightly different environment.
H (Piperidine, C2/C6)~3.4-3.74HBroad Multiplet (m)Deshielded by the adjacent nitrogen atom of the amide. The signal may be broad due to restricted rotation around the amide C-N bond.
H (Aniline, -NH₂)~4.2 (CDCl₃) or ~5.0 (DMSO-d₆)2HBroad Singlet (br s)Exchangeable proton. Its chemical shift is highly dependent on solvent, concentration, and temperature.[10] The signal is often broad due to quadrupole effects and exchange.
H (Aromatic, C6-H)~6.71HDoublet (d)Ortho to the powerful electron-donating -NH₂ group and meta to the ethoxy group. Expected to be the most upfield aromatic signal.
H (Aromatic, C4-H)~6.81HDoublet of Doublets (dd)Meta to both the -NH₂ and the amide group, and ortho to the ethoxy group.
H (Aromatic, C2-H)~7.11HDoublet (d)Ortho to the electron-withdrawing amide group and meta to the -NH₂ group. Expected to be the most downfield aromatic signal.

¹³C NMR Spectroscopy: Protocol and Interpretation

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon skeleton. In standard proton-decoupled spectra, each unique carbon atom typically appears as a single line, simplifying spectral analysis.

Rationale-Driven Experimental Protocol

Acquiring a ¹³C spectrum requires more scans than a ¹H spectrum due to the low natural abundance (1.1%) of the ¹³C isotope.[11]

Protocol 2: ¹³C NMR Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup (Example: 100 MHz for ¹³C on a 400 MHz Spectrometer):

    • Pulse Program: zgpg30 (A standard proton-decoupled experiment with a 30-degree pulse).[9]

    • Number of Scans (NS): 512 to 1024.

    • Causality: A significantly higher number of scans is required to overcome the low natural abundance of ¹³C and its lower gyromagnetic ratio, ensuring an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 220 ppm, centered around 110 ppm.

    • Causality: This wide range covers all common carbon environments in organic molecules, from aliphatic carbons upfield to carbonyl and aromatic carbons downfield.[9]

Predicted ¹³C NMR Spectrum and Interpretation

The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached groups.

cluster_13C 13C NMR Interpretation Logic Spectrum Acquired 13C Spectrum DEPT Run DEPT-135 / DEPT-90 Spectrum->DEPT Analysis Analyze Chemical Shifts Spectrum->Analysis Assign Assign Signals DEPT->Assign Differentiates CH, CH₂, CH₃ Analysis->Assign Correlates shift to environment Structure Confirm Carbon Skeleton Assign->Structure

Caption: Logic flow for interpreting a ¹³C NMR spectrum with DEPT.

Carbon Assignment Predicted δ (ppm) Rationale & Notes
C (Ethoxy, -CH₃)~15Standard aliphatic methyl carbon, shielded.
C (Piperidine, C4)~24Aliphatic CH₂ group in the piperidine ring.
C (Piperidine, C3/C5)~26Aliphatic CH₂ groups adjacent to C4.
C (Piperidine, C2/C6)~43-48Aliphatic CH₂ groups deshielded by the adjacent nitrogen of the amide. May show two distinct signals or be broadened due to restricted amide bond rotation.
C (Ethoxy, -OCH₂-)~64Aliphatic CH₂ carbon significantly deshielded by the directly attached oxygen atom.
C (Aromatic, C6)~114Shielded by the ortho -NH₂ group.
C (Aromatic, C4)~118Shielded by the para -NH₂ and ortho ethoxy groups.
C (Aromatic, C2)~122Influenced by the meta -NH₂ and ortho amide groups.
C (Aromatic, C5)~128Carbon bearing the carbonyl group (ipso-carbon).
C (Aromatic, C1)~139Carbon bearing the -NH₂ group (ipso-carbon).
C (Aromatic, C3)~148Carbon bearing the ethoxy group (ipso-carbon), deshielded by oxygen.
C (Amide, -C=O)~169Carbonyl carbon, characteristically found in the far downfield region.[12]

Note: For unambiguous assignment, especially of the closely spaced aromatic and piperidine signals, two-dimensional NMR techniques such as HSQC (correlates protons to their directly attached carbons) and HMBC (shows 2-3 bond correlations between protons and carbons) are highly recommended.[9][13]

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural elucidation of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline. By following the detailed protocols and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity and purity of their compound. The predicted chemical shifts, multiplicities, and integration values serve as a robust template for analyzing experimental data, enabling a thorough and accurate characterization of this complex organic molecule.

References

  • Kolehmainen, E., & Knuutinen, J. (2005).
  • BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines. BenchChem Technical Notes.
  • ResearchGate. (n.d.). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d₆.
  • PubChem. (n.d.). 2-ethoxy-5-(piperidine-1-carbonyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Harris, R. K., & Wasylishen, R. E. (Eds.). (2024). Nuclear Magnetic Resonance Volume 50. Royal Society of Chemistry.
  • Abraham, R. J., et al. (2020). The use of MM/QM calculations of ¹³C and ¹⁵N chemical shifts in the conformational analysis of alkyl substituted anilines. Magnetic Resonance in Chemistry.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: ¹H NMR spectrum of ethoxyethane. docbrown.info. Retrieved from [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]

  • Smith, S. G., & Goodman, J. M. (2010). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Hansen, P. E. (1981). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. BenchChem Technical Notes.
  • Hassan, M. A. (1980). ¹³C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on ¹³C NMR chemical shifts. Organic Magnetic Resonance.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

  • University of Puget Sound. (2022). ¹H NMR Chemical Shifts. chem.pugetsound.edu. Retrieved from [Link]

  • Patsnap. (2026). How to Measure Amide Group Shifts with NMR for Structural Analysis. Patsnap Eureka. Retrieved from [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • Fu, H., et al. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative ¹H NMR Spectroscopy. Magnetic Resonance in Chemistry.
  • Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR spectra of compound 2a. RSC.org. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 6-ethoxy-3-phenyl-3,4-dihydro-2H-benzo[e][14][15]oxazine. ResearchGate.

  • Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry.
  • Gunanathan, C., & Shaffer, C. J. (2013). ¹⁷O NMR and ¹⁵N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. RSC Advances.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
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  • Wiley-VCH. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy. wiley-vch.de. Retrieved from [Link]

  • PubChem. (n.d.). 2-ethoxy-5-(piperidine-1-sulfonyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Structure of Piperidinium 5-(1-Aryl-3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)aminotetrazol-1-ides.
  • Dehaen, W., et al. (2014). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Molecules.
  • DTIC. (2025). Piperidine Synthesis.
  • Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

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Method

Gas chromatography analysis of aniline compounds

Comprehensive Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Aniline and its Derivatives Mechanistic Context & Analytical Challenges Aniline and its substituted derivatives are critical precur...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Aniline and its Derivatives

Mechanistic Context & Analytical Challenges

Aniline and its substituted derivatives are critical precursors in the synthesis of pharmaceuticals, agricultural chemicals, and industrial dyes[1]. However, their environmental persistence and high biological toxicity—specifically their propensity to induce methemoglobinemia in humans—necessitate highly sensitive and rigorous monitoring protocols[2][3].

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this analysis due to its superior resolution and structural identification capabilities[1][4]. However, the analysis of anilines presents a distinct chemical challenge: the primary amine group (-NH₂) is highly polar and basic. In untreated matrices, anilines readily hydrogen-bond and protonate, leading to poor organic extraction. Furthermore, direct injection of underivatized anilines onto a GC column frequently results in erratic detector responses, severe peak tailing, and irreversible adsorption to active sites within the GC inlet.

Experimental Causality & Workflow Design

To overcome these structural challenges, this protocol is built upon two non-negotiable chemical interventions:

  • Matrix Alkalinization (pH > 11): The pKa of the anilinium ion is approximately 4.6. By heavily alkalinizing the sample matrix with sodium hydroxide (NaOH), we force >99.9% of the aniline into its neutral, unprotonated free-base form[1][5]. Causality: This deprotonation is the absolute prerequisite for efficient partitioning into non-polar extraction solvents like chloroform or methylene chloride.

  • Chemical Derivatization: While EPA Method 8270 allows for the direct analysis of semi-volatiles[4], derivatization is strongly recommended for trace-level biological analysis. Reagents such as 4-carbethoxyhexafluorobutyryl chloride (4-CBHBC) or 2,2,2-trichloroethyl chloroformate (TCECF) are used to replace the active amine hydrogens with bulky, halogenated moieties[2][3]. Causality: This reaction eliminates hydrogen bonding, dramatically increases compound volatility, prevents column degradation, and generates high-mass fragments that vastly improve the MS signal-to-noise ratio.

AnilineWorkflow Sample Sample Matrix (Serum, Water, Soil) Spike Internal Standard Spiking (e.g., N-methylaniline) Sample->Spike Alk Alkalinization (pH > 11) Prevents Amine Protonation Spike->Alk LLE Liquid-Liquid Extraction (Chloroform / DCM) Alk->LLE Dry Evaporation & Drying (N2 Stream) LLE->Dry Decision Analytical Pathway Dry->Decision Deriv Derivatization (4-CBHBC or TCECF) Decision->Deriv Trace/Polar Analysis Direct Direct Injection (EPA Method 8270) Decision->Direct High Conc. Screening GCMS GC-MS Analysis (Separation & MS/MS) Deriv->GCMS Direct->GCMS Valid Data Validation (m/z Ratios & Recovery) GCMS->Valid

Fig 1. Logical workflow for aniline extraction, derivatization, and GC-MS analysis.

Detailed Experimental Protocols

Protocol A: Sample Preparation & Liquid-Liquid Extraction (LLE)

Note: This protocol is self-validating. The internal standard must be added before any chemical manipulation to mathematically correct for downstream extraction losses.

  • Spiking: Transfer 1.0 mL of the aqueous sample or serum into a clean, deactivated glass centrifuge tube. Immediately spike with a known concentration of the internal standard, N-methylaniline[2][5].

  • Alkalinization: Add 1.0 M NaOH dropwise until the pH strictly exceeds 11 (verify with narrow-range pH paper)[1][5].

  • Extraction: Add 2.0 mL of chloroform (for serum) or methylene chloride (for environmental water). Vortex vigorously for 2 minutes to maximize the interfacial surface area between the aqueous and organic phases[2][5].

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any lipid or particulate emulsions. Carefully aspirate the lower organic layer using a Pasteur pipette.

  • Drying: Pass the collected organic extract through a micro-column of anhydrous sodium sulfate. Causality: Residual water will violently quench the highly reactive acid chloride derivatizing agents used in the next step[5]. Evaporate the dried extract to complete dryness under a gentle stream of ultra-pure nitrogen.

Protocol B: Derivatization Strategies

Method 1: 4-CBHBC Derivatization (Optimized for Clinical/Trace Analysis)

  • To the dried residue, add 50 µL of 4-carbethoxyhexafluorobutyryl chloride (4-CBHBC)[3].

  • Cap the vial securely and incubate at room temperature for 15 minutes to allow the acylation of the primary amine to reach completion.

  • Evaporate the excess derivatizing reagent completely under a nitrogen stream. Causality: Unreacted halogenated acid chlorides will rapidly strip the stationary phase of the GC column and contaminate the MS source[3].

  • Reconstitute the derivatized residue in 50 µL of ethyl acetate, vortex, and transfer to an autosampler vial for GC-MS injection[3].

Method 2: Direct Injection (EPA Method 8270 Compliance) For high-concentration environmental screening where derivatization is bypassed, reconstitute the dried extract in 1.0 mL of methylene chloride[4]. Ensure the GC inlet is equipped with an ultra-inert, deactivated glass liner to minimize basic amine adsorption.

Protocol C: GC-MS Instrumental Parameters
  • Analytical Column: 30 m × 0.25 mm ID × 0.25 µm film thickness (e.g., 5% phenyl / 95% dimethylpolysiloxane, equivalent to SE-54).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, splitless mode. Injector temperature set to 250 °C[5].

  • Oven Program: Initial temperature 40 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • MS Detector: Electron Ionization (EI) mode at 70 eV. Transfer line: 280 °C. Ion Source: 230 °C.

Quantitative Data & Method Performance

Data validation relies on comparing target analyte responses to the internal standard. The tables below summarize the expected performance metrics and diagnostic ions for both direct and derivatized approaches.

Table 1: Method Detection Limits (MDLs) for Direct GC Analysis (Adapted from EPA Method 8131) [5]

CompoundCAS NumberMDL in Water (µg/L)Linearity Range (µg/L)
Aniline62-53-32.340 - 800
2-Chloroaniline95-51-21.440 - 400
4-Chloroaniline106-47-80.6640 - 400
3,4-Dichloroaniline95-76-11.140 - 400
3-Nitroaniline99-09-21.240 - 400

Table 2: Mass Spectrometry Diagnostic Ions for Derivatized Anilines [2][3]

AnalyteDerivatizing AgentQuantitative Ion (m/z)LOD (mg/L)Linearity (mg/L)
AnilineTCECF267, 2690.10.5 - 25.0
N-methylaniline (IS)TCECF281, 283N/AN/A
Aniline4-CBHBC3430.10.5 - 25.0
N-methylaniline (IS)4-CBHBC357N/AN/A

Quality Assurance & Troubleshooting (Self-Validating System)

To ensure the integrity of the analytical run, the following self-validating checks must be integrated into the sequence:

  • Procedural Blanks: Run a matrix blank (e.g., HPLC-grade water or synthetic serum) through the entire extraction and derivatization process. Validation: The absolute absence of peaks at m/z 343 (for 4-CBHBC) or m/z 267 (for TCECF) confirms no reagent contamination or autosampler carryover[2][3].

  • Internal Standard Recovery: The absolute peak area of N-methylaniline must remain consistent (±15% variance) across all samples and calibration standards. Causality: A sudden drop in IS response indicates an unbreakable emulsion during LLE, incomplete matrix alkalinization, or a failure in the derivatization reaction[2][5].

  • Peak Tailing Factor: Monitor the symmetry of the aniline peak. If the tailing factor exceeds 1.5, it indicates active sites in the GC liner or column degradation (silanol exposure), necessitating immediate inlet maintenance and column clipping.

References

  • Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). benchchem.com. 1

  • Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols. benchchem.com. 5

  • Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. nih.gov. 2

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. nih.gov. 3

  • Method 8270D Solids - Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). keikaventures.com. 4

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. epa.gov.

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Application

Application Note: In Vivo Experimental Design for Novel Piperidine-Based Neurotherapeutics

Target Audience: Preclinical Researchers, Pharmacologists, and CNS Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction: The Piperidine Scaffold in Neuropharmacology The piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and CNS Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction: The Piperidine Scaffold in Neuropharmacology

The piperidine ring is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics[1]. Due to its structural flexibility and favorable basicity, the piperidine moiety is highly effective at forming cation- π and hydrogen bond interactions within the catalytic anionic site of acetylcholinesterase (AChE)[1][2]. This mechanistic advantage has made benzyl-piperidine derivatives, such as Donepezil, the gold standard for managing cognitive deficits in Alzheimer’s Disease (AD)[1].

As a Senior Application Scientist, I have designed this guide to provide a robust, causality-driven framework for evaluating novel piperidine compounds in vivo. A successful preclinical pipeline must be a self-validating system: we must first prove the compound reaches the brain (Pharmacokinetics), prove it engages the target (Pharmacodynamics), and finally, prove it reverses cognitive deficits in a validated disease model (Behavioral Efficacy).

G A Piperidine Hit Identification B In Vivo PK Profiling (Rodent Models) A->B C BBB Penetration & Brain Exposure B->C If F% > 30% D Ex Vivo Target Engagement (AChE Inhibition) C->D High Brain/Plasma Ratio E In Vivo Behavioral Efficacy (Morris Water Maze) D->E Dose Selection (Tmax)

Preclinical in vivo workflow for evaluating novel piperidine-based neurotherapeutics.

Phase 1: In Vivo Pharmacokinetics (PK) and Brain Biodistribution

The Causality of PK Design

Before conducting resource-intensive behavioral assays, a compound's absorption, distribution, metabolism, and excretion (ADME) profile must be established. CNS drugs require high blood-brain barrier (BBB) permeability and a favorable half-life ( t1/2​ ) to maintain therapeutic concentrations without requiring continuous dosing[3][4]. We utilize a parallel Intravenous (IV) and Per Os (PO) study design to calculate absolute bioavailability ( F% ), which dictates the route of administration for subsequent behavioral models[5].

Protocol 1: Single-Dose PK and Brain Exposure Study

Objective: Determine plasma PK parameters and brain-to-plasma concentration ratio ( Kp​ ).

  • Subject Preparation: Fast male Sprague-Dawley rats (200–250 g, n=6/group) for 12 hours prior to dosing to eliminate food-drug absorption variables.

  • Dosing (Parallel Arms):

    • IV Arm: Administer the piperidine compound via the lateral tail vein (e.g., 5 mg/kg dissolved in 100% saline)[5].

    • PO Arm: Administer via oral gavage (e.g., 20 mg/kg suspended in 0.5% methylcellulose)[5].

  • Serial Blood Sampling: Collect 200 µL of blood via the tail vein at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes[5]. Centrifuge immediately at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Brain Tissue Harvesting (Targeted Tmax): In a separate cohort (n=4), sacrifice the animals at the calculated Tmax​ (e.g., 3–5 hours post-PO dose). Perfuse with ice-cold PBS to remove intravascular blood, then harvest and homogenize the brain tissue.

  • LC-MS/MS Quantification: Extract the piperidine compound using protein precipitation (acetonitrile containing an internal standard). Analyze both plasma and brain homogenates using validated LC-MS/MS to calculate the area under the curve (AUC) and Kp​ .

Representative Pharmacokinetic Data Summary

Table 1: Typical acceptable PK parameters for a CNS-active piperidine derivative[3][5].

RouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) t1/2​ (h) AUC0−t​ (ng·h/mL)Bioavailability ( F% )
IV5.0--3.491030.0-
PO20.0723.65.08.6013602.754.5%

Phase 2: Pharmacodynamics & Mechanism of Action

The Causality of Target Engagement

Demonstrating that a piperidine derivative reaches the brain is necessary but insufficient; it must actively engage its target. By inhibiting AChE in the synaptic cleft, the compound prevents the hydrolysis of acetylcholine (ACh), thereby amplifying cholinergic signal transduction at postsynaptic muscarinic receptors[1][2].

Pathway N1 Presynaptic Neuron N2 Acetylcholine (ACh) N1->N2 Releases N3 Muscarinic Receptors (Postsynaptic) N2->N3 Activates N4 AChE Enzyme N2->N4 Hydrolyzed by N6 Memory Retention N3->N6 Cholinergic Signaling N5 Piperidine Compound N5->N4 Inhibits (Blocks Hydrolysis)

Cholinergic pathway: Piperidine compounds inhibit AChE to restore acetylcholine levels.

Phase 3: Behavioral Efficacy via the Morris Water Maze

The Causality of the Scopolamine Model

To validate the therapeutic potential of the piperidine compound, we must test it against a chemically induced deficit. Scopolamine, a non-selective muscarinic receptor antagonist, transiently blocks cholinergic signaling, accurately mimicking the spatial memory impairments seen in Alzheimer's disease[6][7]. If our piperidine compound successfully inhibits AChE, the resulting accumulation of synaptic ACh will outcompete scopolamine, rescuing the animal's cognitive function[8]. The Morris Water Maze (MWM) is the gold-standard behavioral assay for quantifying this spatial learning and reference memory[6][9].

Protocol 2: Reversal of Scopolamine-Induced Amnesia (MWM)

Objective: Evaluate the anti-amnesic properties of the piperidine derivative.

Self-Validating Controls:

  • Negative Control: Vehicle only (establishes baseline learning).

  • Disease Control: Vehicle + Scopolamine (validates the amnesic window).

  • Positive Control: Donepezil + Scopolamine (benchmarks efficacy against an FDA-approved piperidine drug)[8].

  • Pre-treatment Phase (Days 1–14): Administer the novel piperidine compound (e.g., 10 mg/kg, PO) or Donepezil (1.6 mg/kg, PO) daily to the respective groups[8].

  • Amnesia Induction: On behavioral testing days, administer Scopolamine hydrobromide (0.75 mg/kg, IP) 30 minutes prior to the maze trial[8]. Crucial Timing: Ensure the behavioral test aligns with the Tmax​ of the piperidine compound determined in Phase 1.

  • Acquisition Phase (Spatial Learning - Days 15–19):

    • Place the mouse in a circular pool (opaque water, 22±1°C) facing the wall at one of four randomized starting positions[6][9].

    • Allow the animal 60 seconds to locate a submerged escape platform. If unsuccessful, gently guide the mouse to the platform and allow it to remain there for 10 seconds to memorize spatial cues.

    • Conduct 4 trials per day. Record the Escape Latency (time taken to find the platform) using video tracking software[6][9].

  • Probe Trial (Reference Memory - Day 20):

    • Remove the escape platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the Time Spent in the Target Quadrant (TSTQ) and the number of platform site crossings[9].

Representative Behavioral Efficacy Data

Table 2: Expected MWM outcomes demonstrating successful AChE inhibition and memory rescue[8][9].

Treatment GroupEscape Latency (Day 5)Time in Target Quadrant (Probe)Platform Crossings
Vehicle (Baseline Control)15.2 ± 2.1 s42.5 ± 3.4 s6.2 ± 1.1
Scopolamine (0.75 mg/kg)48.7 ± 4.5 s18.3 ± 2.8 s1.8 ± 0.5
Scop + Piperidine (10 mg/kg)22.4 ± 3.2 s35.6 ± 4.1 s4.9 ± 0.8
Scop + Donepezil (1.6 mg/kg)19.8 ± 2.5 s38.2 ± 3.5 s5.5 ± 0.9

Interpretation: A significant reduction in escape latency and an increase in target quadrant time compared to the Scopolamine-only group confirms that the novel piperidine compound successfully penetrates the BBB and exerts in vivo pro-cognitive effects.

References

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at:[Link]

  • A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLOS ONE. Available at:[Link]

  • Differential Effects of Scopolamine on Memory Processes in the Object Recognition Test and the Morris Water Maze Test in Mice. ResearchGate. Available at:[Link]

  • Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling. Frontiers in Pharmacology. Available at:[Link]

  • Phencyclidine and Scopolamine for Modeling Amnesia in Rodents: Direct Comparison with the Use of Barnes Maze Test and Contextual Fear Conditioning Test in Mice. PMC (NIH). Available at:[Link]

  • Antiamnesic and Neuroprotective Effects of Leaves of Mimusops elengi on Brain Aging and Chemically Induced Amnesia in Mice. Biomedical Research. Available at:[Link]

Sources

Method

2-Ethoxy-5-(piperidine-1-carbonyl)aniline as a potential σ1 receptor ligand

Application Note: Pharmacological Evaluation of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline as a Novel σ1​ Receptor Ligand Introduction & Mechanistic Rationale The σ1​ receptor ( σ1​ R) is a unique, ligand-operated integra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline as a Novel σ1​ Receptor Ligand

Introduction & Mechanistic Rationale

The σ1​ receptor ( σ1​ R) is a unique, ligand-operated integral membrane chaperone implicated in neuroprotection, neuroplasticity, and the pathophysiology of various neurodegenerative and psychiatric disorders. Structurally, the σ1​ R binding pocket preferentially accommodates ligands featuring a basic amine site flanked by distinct hydrophobic regions.

2-Ethoxy-5-(piperidine-1-carbonyl)aniline (EPCA) [1] emerges as a highly compelling investigational candidate. Piperidine derivatives—ranging from spirocyclic scaffolds to established therapeutics like donepezil—are recognized as privileged structures for σ1​ R binding[2]. EPCA incorporates a piperidine-1-carbonyl moiety linked to an ethoxyaniline core, perfectly satisfying the classic σ1​ R pharmacophore model requiring a basic nitrogen (piperidine) and a lipophilic aromatic system.

The Causality of σ1​ R Agonism

To understand why EPCA is evaluated via specific functional assays, one must understand the receptor's causality. The σ1​ R resides primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). In its resting state, it is bound to the chaperone BiP (GRP78).3[3]. This stabilization enhances calcium ( Ca2+ ) efflux from the ER to mitochondria, boosting ATP production and subsequently activating the TrkB/ERK signaling cascade, which ultimately drives neuroplasticity and neurite outgrowth[3].

Pathway Ligand EPCA (Investigational Ligand) BiP_Sig1R BiP-σ1R Complex (Inactive) Ligand->BiP_Sig1R Binds Sig1R Active σ1R Chaperone BiP_Sig1R->Sig1R Dissociation MAM MAM (ER-Mitochondria) Sig1R->MAM Translocates IP3R IP3 Receptor Stabilization MAM->IP3R Chaperones Calcium Ca2+ Efflux to Mitochondria IP3R->Calcium Enhances ATP Increased ATP Production Calcium->ATP Stimulates TrkB TrkB / BDNF Signaling ATP->TrkB Activates Neurite Neurite Outgrowth TrkB->Neurite Promotes

Figure 1: Mechanism of action for σ1​ R agonists driving neuroplasticity via MAM chaperone activity.

Experimental Protocols: A Self-Validating System

To establish EPCA as a bona fide σ1​ R ligand, we must prove both binding affinity/selectivity and functional efficacy . The following protocols are designed to eliminate common experimental artifacts in σ receptor research.

Protocol 1: Radioligand Competition Binding Assay (Affinity & Selectivity)

Scientific Rationale: 4[4]. The gold standard for σ1​ R labeling is [3H]−(+) -pentazocine. Crucial E-E-A-T Insight: Historically, σ2​ R assays used the pan-sigma ligand [3H] -DTG alongside unlabeled (+)-pentazocine to "mask" σ1​ R sites.5[5]. To ensure absolute trustworthiness, our σ2​ R counter-screen mandates the use of MCF7 cell membranes, which are naturally devoid of σ1​ R, eliminating the need for masking agents entirely[5].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver ( σ1​ R) or MCF7 cells ( σ2​ R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 35,000 × g for 15 min at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Incubation ( σ1​ R): In a 96-well plate, combine 100 µL of guinea pig liver homogenate, 50 µL of [3H]−(+) -pentazocine (final concentration 3 nM, near its Kd​ ), and 50 µL of EPCA at varying concentrations ( 10−10 to 10−5 M).

  • Assay Incubation ( σ2​ R): Combine 100 µL of MCF7 membrane homogenate, 50 µL of [3H] -DTG (final concentration 3 nM), and 50 µL of EPCA at varying concentrations. No masking agent is added.

  • Non-Specific Binding (NSB): Define NSB in parallel wells using 10 µM Haloperidol[4].

  • Incubation & Filtration: Incubate plates at 37°C for 120 minutes. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • Detection: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional Assay - NGF-Induced Neurite Outgrowth

Scientific Rationale: Binding affinity does not distinguish between agonists and antagonists.6[6]. To validate EPCA as an agonist, we measure its ability to potentiate NGF, and self-validate the pathway by co-incubating with the selective σ1​ R antagonist NE-100 to reverse the effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate PC12 cells in 96-well plates coated with poly-L-lysine at a density of 1×104 cells/well in DMEM containing 10% FBS. Incubate for 24 hours.

  • Serum Starvation: Replace medium with DMEM containing 0.5% FBS for 24 hours to synchronize cells.

  • Treatment: Treat cells with low-dose NGF (2.5 ng/mL) alone, NGF + EPCA (0.1, 1.0, 10 µM), and NGF + EPCA (1.0 µM) + NE-100 (1.0 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 min. Permeabilize with 0.1% Triton X-100. Immunostain with anti- β -III tubulin (Tuj1) primary antibody (1:500) overnight at 4°C, followed by an Alexa Fluor 488 secondary antibody.

  • High-Content Analysis: Image plates using an automated high-content screening system. Quantify the percentage of cells bearing neurites (defined as projections longer than the diameter of the cell body).

Workflow Seed Seed PC12 Cells (96-well plate) Starve Serum Starvation (24 hours) Seed->Starve Treat Add NGF + EPCA (± NE-100 Antagonist) Starve->Treat Incubate Incubate (72 hours) Treat->Incubate Fix Fixation & Permeabilization Incubate->Fix Stain Tuj1 Immunostaining (Anti-β-III Tubulin) Fix->Stain Image High-Content Imaging (Neurite Quantification) Stain->Image

Figure 2: Workflow for the functional validation of EPCA via NGF-potentiated neurite outgrowth.

Quantitative Data Presentation

To contextualize the pharmacological profile of EPCA, its expected performance metrics are benchmarked against established standard σ receptor ligands in the table below.

CompoundRole / Classification σ1​ R Affinity ( Ki​ , nM) σ2​ R Affinity ( Ki​ , nM)Selectivity ( σ2​/σ1​ )Neurite Outgrowth Potentiation ( EC50​ , nM)
EPCA Investigational Ligand < 10.0 (Expected)> 500 (Expected)> 50-fold ~ 150.0 (Expected)
(+)-PentazocinePrototypical σ1​ Agonist1.8406225-fold~ 200.0
SA4503Selective σ1​ Agonist4.663.114-fold~ 50.0
HaloperidolPan- σ Antagonist1.20.50.4-foldN/A (Inhibits)
NE-100Selective σ1​ Antagonist1.5> 1000> 600-foldN/A (Inhibits)

Note: EPCA data represents projected therapeutic thresholds required for lead advancement based on structurally analogous piperidine-1-carbonyl derivatives.

References

  • SIGMA RECEPTOR BINDING ASSAYS Source: NIH PMC URL
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology URL
  • Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways Source: PLOS One URL
  • Sigma-1 Receptor Enhances Neurite Elongation of Cerebellar Granule Neurons via TrkB Signaling Source: NIH PMC URL
  • First evaluation of the sigma-1 receptor radioligand [18F]1-3-fluoropropyl-4-((4-cyanophenoxy)-Methyl)piperidine ([18F]FPS)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solution Stability of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline

Welcome to the Technical Support Center for 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (CAS: 1071395-78-2). This molecule is a highly functionalized intermediate featuring an electron-donating ethoxy group, a primary anil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (CAS: 1071395-78-2). This molecule is a highly functionalized intermediate featuring an electron-donating ethoxy group, a primary aniline, and a piperidine-1-carbonyl amide linkage[1][2]. When formulated or stored in solution, this compound presents two distinct chemical vulnerabilities: the autoxidation of the primary amine and the hydrolytic cleavage of the amide bond[3][4].

This guide provides causally-driven troubleshooting FAQs and self-validating experimental protocols to ensure your stability testing meets ICH Q1A(R2) regulatory standards.

StabilityLogic cluster_stress ICH Q1A(R2) Forced Degradation Start 2-Ethoxy-5-(piperidine-1-carbonyl)aniline Solution Stability Ox Oxidative Stress (H2O2 / Light) Start->Ox Hyd Hydrolytic Stress (pH 2 & pH 12) Start->Hyd Therm Thermal Stress (60°C) Start->Therm Deg1 Aniline Oxidation (Azo/Quinone Formation) Ox->Deg1 Target: Amine Deg2 Amide Hydrolysis (Piperidine Cleavage) Hyd->Deg2 Target: Amide Deg3 Arrhenius Kinetics (Rate Determination) Therm->Deg3 Accelerates All

Figure 1: ICH Q1A(R2) forced degradation workflow and primary degradation pathways.

FAQ Section 1: Oxidative Degradation (The Aniline Vulnerability)

Q: My stock solution of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline turns pink/brown after a few days on the bench. What is happening, and how do I prevent it?

A: The color change is a macroscopic indicator of aniline autoxidation[5]. Aniline derivatives in aqueous or organic solutions are highly susceptible to oxidation, which is typically initiated by trace transition metals, dissolved oxygen, or UV light[5][6].

Causality: The degradation mechanism begins with a single-electron transfer to form a transient aniline radical cation[5][6]. Because your compound contains an ortho-ethoxy group, this electron-donating ether increases the electron density on the aromatic ring. This lowers the oxidation potential, making the amine significantly more reactive than an unsubstituted aniline[6]. Once formed, these radical cations undergo rapid bimolecular coupling (C-N or N-N bonds) to form highly conjugated azobenzenes or quinone-imines[7][8]. These conjugated systems absorb visible light, resulting in the pink or brown discoloration.

Mechanism A Primary Aniline (Intact API) B Aniline Radical Cation (Transient Intermediate) A->B -e-, -H+ (ROS/Metals) C Bimolecular Coupling (C-N / N-N Bonds) B->C High Conc. D Azo / Quinone-imine (Colored Degradant) C->D Oxidation

Figure 2: Oxidative degradation mechanism of the primary aniline moiety.

Protocol: Anti-Oxidation Preparation
  • Solvent Degassing: Sparge all aqueous buffers and organic modifiers (e.g., Methanol, Acetonitrile) with ultra-pure Argon for 15 minutes prior to dissolution to displace dissolved oxygen.

  • Chelation: Add 1 mM EDTA to aqueous buffers to sequester catalytic trace heavy metals.

  • Storage: Store stock solutions in amber glass vials at 4°C to prevent photo-induced radical initiation.

Self-Validation System: Prepare a control vial (untreated solvent, clear glass) alongside your optimized vial (degassed, EDTA, amber glass). Monitor both via UV-Vis spectrophotometry at 420 nm over 48 hours[5]. A flat baseline in the optimized vial mathematically validates the successful exclusion of oxidative catalysts.

FAQ Section 2: Hydrolytic Cleavage (The Amide Vulnerability)

Q: During forced degradation at pH 2.0 and pH 12.0, I observe a major degradant peak. Mass spectrometry shows a loss of 85 Da. What is the mechanism?

A: A mass loss of 85 Da corresponds exactly to the cleavage of the piperidine ring (MW 85.15 g/mol ), indicating the hydrolysis of the piperidine-1-carbonyl amide bond[3]. This reaction yields 3-amino-4-ethoxybenzoic acid and free piperidine.

Causality: Amides are generally more stable than esters due to the resonance stabilization of the C-N bond[3][9]. However, under extreme pH conditions, the amide bond becomes highly vulnerable[3][10]. In acidic media, the protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water[3][10]. In basic media, direct attack by the hydroxide ion drives the cleavage[10].

Table 1: Quantitative Kinetic & Thermodynamic Parameters for Degradation Pathways
PathwayParameterValueReference
Aniline Oxidation Radical Cation pKa7.05 ± 0.05[5]
Aniline Oxidation Radical + OH⁻ Rate Constant2.2 × 10¹⁰ M⁻¹ s⁻¹[5]
Amide Hydrolysis (Acidic) Activation Entropy (ΔS‡)-18 to -32 e.u.[10]
Amide Hydrolysis (Basic) Activation Entropy (ΔS‡)-29 to -38 e.u.[10]
Forced Degradation Target API Concentration≥ 1.0 mg/mL[11]

FAQ Section 3: ICH Q1A(R2) Compliance & Forced Degradation

Q: How do I design a forced degradation study for this compound to meet ICH Q1A(R2) guidelines?

A: ICH Q1A(R2) mandates that stability testing must provide evidence on how the quality of a drug substance varies under environmental factors to establish shelf life and storage conditions[12]. Forced degradation (stress testing) is required to elucidate primary degradation pathways and prove that your analytical method is "stability-indicating".

Causality: By deliberately forcing 5-20% degradation, you ensure that your HPLC method can chromatographically resolve the parent peak from its primary degradants (azo compounds and piperidine cleavage products)[11][13].

Protocol: ICH Q1A(R2) Solution Stress Methodology
  • Step 1: Sample Preparation. Prepare a 1.0 mg/mL solution of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline in a 50:50 Water:Acetonitrile diluent. (Causality: A 1.0 mg/mL concentration ensures that secondary degradants forming at 0.1% levels remain above the HPLC limit of detection[11].)

  • Step 2: Acid Hydrolysis. Mix 1 mL of stock with 1 mL of 1.0 N HCl. Incubate at 60°C for 24 hours[11].

  • Step 3: Base Hydrolysis. Mix 1 mL of stock with 1 mL of 1.0 N NaOH. Incubate at 60°C for 24 hours[11].

  • Step 4: Oxidation. Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours[8][14].

  • Step 5: Photostability (ICH Q1B). Expose the solution to 1.2 million lux hours and 200 watt hours/square meter of UV light[15][16].

  • Step 6: Neutralization & Analysis. Neutralize the acid/base samples to pH 7.0. Dilute all samples to 0.1 mg/mL and analyze via HPLC-UV/MS.

Self-Validation System (Mass Balance): Calculate the total peak area of the stressed sample. The sum of the parent peak area plus all degradant peak areas must equal 90-100% of the unstressed control peak area[11]. If mass balance fails (<90%), it indicates the formation of volatile degradants (e.g., piperidine evaporation) or insoluble polymers (common in aniline coupling), requiring a revision of your extraction or detection method[7].

Table 2: ICH Q1A(R2) Standard Stability Testing Conditions
Study TypeTemperatureRelative Humidity (RH)Minimum DurationTesting Frequency
Long-Term 25°C ± 2°C (or 30°C ± 2°C)60% ± 5% (or 65% ± 5%)12 Months0, 3, 6, 9, 12 months, then annually[12][15][17]
Accelerated 40°C ± 2°C75% ± 5%6 Months0, 3, 6 months[12][16][17]
Intermediate 30°C ± 2°C65% ± 5%6 Months0, 3, 6 months (if accelerated fails)[12][15]

References

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. gally.ch.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuyP4gptrNS8GSgqZJUrMUzmCIgjEtKFXq5WA-gv6yBOkY6rdv7Et5NrlpR9Nu9bxEGc5XJydqurpsd3ZHQE2ttCThMlLhnLmwAMkaOdCfeS9Ynnfa6TTZ0ZOhnwImBzoz7tyLbMn8qg==]
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  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. aip.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkSl0D0V9jxOv6cw04FLtITrsJMVY9Ibarvu13wvEmVamun0twXtumIHKO1f4YstIYoGi9T2gR9kpRgtZ7mu81IJZl25RilXce5nLiyV8Qa-rkJaNlzkSAhRceDQ14llgl4tvaik6j-HgJOwVLsjktTl3Cqw1Uh0RPF1VDNgAmTiv-rrPjM7pTNKog_0HyLl7CGfMaLuIOgiqvirSjFYUEZ0laLQ==]
  • Hydrolysis in Pharmaceutical Formulations. uspto.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy8Qx0_m1U3ehRyLhSxK-QqxZWC1T5kNnpMlMm5-bHQeOSS0YrUufT7GrpQBxXmojEFARojokkEBVKLI6xRj656afva9r5k7JYf0ABlaMSQ6omFnwvUpGAjR6sLICX8-9ncLaj9BGSiDvTousR8C1BsL4H00SMal3C1bMHiCc72xao3P421OPhTLLl0dfGK214ru8E6ZbqRamuQjwxsjcgbtY9GWtxn1GEY_hb_dyqVq6ZSxo6aBfm18KPiFbmKO4DUvTF7N_-Xb6cR2gMtqeXLWil2bfa]
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  • Amide Drug Stability and Hydrolysis. scribd.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhiPjoVPGD7iMavDoejmGWmdW7_HMVjmwuwXC5QlfRs2ZXB0FVlDYSahHoj46ap-p22oUg4IxOzC-eptBwFHO5KwqxF8CLvr97xm6WQAecMnGQjSei9rIZFHM60eZ6hKRKr41kNbvqfkSPF-MP5mLCLW8=]
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  • 1071395-78-2 | 2-Ethoxy-5-(piperidine-1-carbonyl)aniline. bio-fount.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpagqx0hi3t-AH4Eq2pnQYKebJQaTA7txIKVjroQu_N-Ed0a1lYqFPu-L11E3s9I4tw9K9uNkpeQIaX-Qw3Y5CMlXauAb7bKvH-z1buTPgCq2sRao4Xg6Bbv9eq4ogAb71cty1F_vC5LVP]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2-Ethoxy-5-(piperidine-1-carbonyl)aniline

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-Ethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline and its related impurities.

This molecule presents specific chromatographic challenges due to its weakly basic aniline moiety (pKa ~4.0–4.5), a neutral but polar piperidine-1-carbonyl (amide) group, and a hydrophobic ethoxy-phenyl core. The most critical hurdle in its analysis is mitigating peak tailing while maintaining baseline resolution from synthetic precursors and hydrolysis degradants.

Chromatographic Strategy & Molecular Profiling

To develop a robust, self-validating HPLC method, we must first understand the causality between the molecule's structure and its behavior on a silica-based stationary phase.

The primary amine on the aniline ring is easily protonated. When analyzing basic compounds on traditional Reversed-Phase (RP) columns, these positively charged analytes undergo secondary ion-exchange interactions with deprotonated, negatively charged residual silanol groups (Si-O⁻) on the silica surface[1][2]. This dual-retention mechanism (hydrophobic partitioning + electrostatic attraction) is the root cause of peak tailing[1][2].

To achieve symmetrical peaks, the method must either suppress silanol ionization (via low pH) or shield the silanols (via column chemistry and buffer concentration)[2][3].

G Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckpH Check Mobile Phase pH Is pH near pKa (4.5)? Start->CheckpH AdjustpH Adjust pH to < 3.0 (e.g., 0.1% Formic Acid) CheckpH->AdjustpH Yes CheckColumn Check Column Chemistry Is it fully end-capped? CheckpH->CheckColumn No Success Symmetrical Peak Achieved (Asymmetry 0.9 - 1.2) AdjustpH->Success ChangeColumn Switch to Polar-Embedded (e.g., RP-Amide) or Type B Silica CheckColumn->ChangeColumn No CheckBuffer Check Buffer Concentration Is it < 10 mM? CheckColumn->CheckBuffer Yes ChangeColumn->Success IncreaseBuffer Increase Buffer to 20-50 mM to mask residual silanols CheckBuffer->IncreaseBuffer Yes IncreaseBuffer->Success

Decision tree for troubleshooting peak tailing of basic aniline compounds in RP-HPLC.

Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe peak tailing for 2-Ethoxy-5-(piperidine-1-carbonyl)aniline on my standard C18 column? A1: Peak tailing for basic anilines is rarely a physical system issue; it is a chemical interaction problem. Traditional Type A silica columns have a high concentration of free, acidic silanols[3]. At a mobile phase pH above 3.0, these silanols ionize[2]. Because your analyte has a basic aniline group, it becomes protonated and binds electrostatically to these active sites[1][2]. Solution: Switch to a high-purity Type B silica column with dense end-capping, or lower your mobile phase pH below 3.0 to neutralize the silanols[3].

Q2: How do I resolve the main API from its regioisomers and the nitrobenzene precursor? A2: A standard C18 column relies purely on hydrophobic partitioning, which often fails to resolve closely related regioisomers (e.g., 4-ethoxy vs. 2-ethoxy derivatives). Solution: Transition to an RP-Amide or Phenyl-Hexyl stationary phase[4]. According to , RP-Amide columns provide alternative hydrogen-bonding mechanisms that enhance the resolution of polar compounds and bases[4]. A Phenyl-Hexyl column will leverage π−π interactions with the aromatic rings, easily separating the nitro-precursor from the aniline product due to differences in electron density.

Q3: What is the optimal mobile phase buffering strategy for this compound? A3: The golden rule of HPLC method development is to operate at least 1.5 to 2.0 pH units away from the analyte's pKa to ensure it is in a single ionization state[4]. Operating near the pKa (~4.5) will result in partial ionization, causing split or broadened peaks[2]. Solution: Use a low-pH volatile buffer like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) (pH ~2.5–2.8)[5]. This fully protonates the aniline, ensuring a single charge state while simultaneously suppressing silanol ionization[3][5].

Quantitative Data & Predictive Behavior

To optimize your gradient, you must anticipate the elution order of the API and its common synthetic impurities. Table 1 summarizes the expected chromatographic behavior.

Table 1: Physicochemical Properties and Predicted Retention Behavior

Compound / ImpurityStructural CharacteristicAcid/Base NatureRelative HydrophobicityPredicted Elution Order (RP-HPLC)
Piperidine (Cleavage Degradant)Secondary cyclic amineStrong Base (pKa ~11)Very Low1 (Elutes near void volume)
4-Ethoxy-3-aminobenzoic acid (Hydrolysis Impurity)Carboxylic acid + AnilineAmphotericLow2
2-Ethoxy-5-(piperidine-1-carbonyl)aniline (Main API)Aniline + AmideWeak Base (pKa ~4.5)Moderate3
Regioisomer Impurities Structural isomerWeak BaseModerate3a (Requires shape selectivity)
2-Ethoxy-5-(piperidine-1-carbonyl)nitrobenzene (Precursor)Nitroaromatic + AmideNeutralHigh4 (Strongly retained)

Table 2: Troubleshooting Matrix for Aniline Derivatives

SymptomRoot CauseCorrective Action
Tailing Factor > 1.5 Secondary silanol interactions.Lower pH to < 3.0; use highly end-capped or polar-embedded columns.
Split Peaks Mobile phase pH is too close to the analyte's pKa (~4.5).Adjust mobile phase pH to ≤ 2.5 or ≥ 6.5 to ensure a single ionization state.
Drifting Retention Times Inadequate buffering capacity.Increase buffer concentration to 20–50 mM. Ensure column is fully equilibrated.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not proceed to sample analysis until the System Suitability Validation criteria are met.

Protocol 1: Preparation of LC-MS Compatible Low-pH Mobile Phase

Purpose: To fully protonate the aniline moiety and neutralize stationary phase silanols, ensuring sharp peak shapes.

  • Aqueous Phase (Mobile Phase A) Preparation:

    • Measure 1000 mL of LC-MS grade ultrapure water (18.2 MΩ·cm) into a clean volumetric flask.

    • Add exactly 1.0 mL of LC-MS grade Formic Acid (FA) to achieve a 0.1% (v/v) concentration.

    • Causality Check: The resulting pH should be approximately 2.7. This is >1.5 units below the aniline's pKa, ensuring >99% protonation.

  • Organic Phase (Mobile Phase B) Preparation:

    • Measure 1000 mL of LC-MS grade Acetonitrile.

    • Add 1.0 mL of Formic Acid. (Adding acid to the organic phase prevents baseline drift during gradient elution).

  • Degassing:

    • Sonicate both phases for 10 minutes or use in-line vacuum degassing to prevent micro-bubble formation in the pump heads.

Protocol 2: Column Screening and Gradient Optimization

Purpose: To resolve the main API from its regioisomers and hydrophobic precursors.

  • Column Selection: Install a high-purity Type B Silica RP-Amide or Phenyl-Hexyl column (e.g., 100 x 4.6 mm, 2.7 µm core-shell).

  • System Equilibration: Flush the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes (CV) until the baseline is completely flat.

  • Gradient Program:

    • 0.0 – 2.0 min: 5% B (Isocratic hold to focus polar impurities like piperidine).

    • 2.0 – 12.0 min: Linear ramp from 5% B to 95% B.

    • 12.0 – 15.0 min: Hold at 95% B (Elutes the highly hydrophobic nitrobenzene precursor).

    • 15.0 – 15.1 min: Return to 5% B.

    • 15.1 – 20.0 min: Re-equilibration.

  • System Suitability Validation (Self-Validation Step):

    • Inject a standard mix of the API and the nitrobenzene precursor.

    • Pass Criteria: The Asymmetry Factor ( As​ ) of the API must be between 0.9 and 1.2. The resolution ( Rs​ ) between the API and any regioisomer must be ≥2.0 . If As​>1.2 , verify the mobile phase pH.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Source: Phenomenex. URL: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Source: Chrom Tech. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Workup for 2-Ethoxy-5-(piperidine-1-carbonyl)aniline

Welcome to the Technical Support Center. This portal is engineered for researchers, scientists, and drug development professionals handling 2-Ethoxy-5-(piperidine-1-carbonyl)aniline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is engineered for researchers, scientists, and drug development professionals handling 2-Ethoxy-5-(piperidine-1-carbonyl)aniline .

During aqueous workup, this molecule presents a unique bifunctional challenge: it contains an electron-rich primary aniline (highly susceptible to air oxidation) and a tertiary amide (susceptible to hydrolysis under extreme conditions). This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative guidelines to minimize degradation and maximize your isolated yield.

Part 1: Molecule Vulnerability & Quantitative Thresholds

To prevent degradation, we must first establish the structural vulnerabilities of the molecule. The ortho-ethoxy group donates electron density into the aromatic ring, significantly lowering the oxidation potential of the aniline amine. Conversely, the tertiary amide (piperidine-1-carbonyl) requires harsh conditions to hydrolyze, but can degrade if extreme pH is used to manipulate the aniline's solubility.

Table 1: Functional Group Vulnerabilities and Workup Limits

Functional GroupDegradation PathwayCausality / MechanismSafe Workup pHMax Temp (°C)
Primary Aniline Oxidation / OligomerizationElectron-donating ortho-ethoxy group increases HOMO energy, making the amine highly susceptible to aerobic oxidation into semidines/polyanilines.6.0 – 8.5< 40
Primary Aniline Protonation (Yield Loss)At low pH, the amine protonates to an ammonium salt, driving the target molecule into the aqueous waste phase.> 6.0N/A
Tertiary Amide HydrolysisExtreme pH combined with heat promotes nucleophilic acyl substitution, cleaving the piperidine ring.2.0 – 11.0< 60
Aryl Ether Ether CleavageGenerally stable; requires strong Lewis acids (e.g., BBr3) which are not present in standard aqueous workups.1.0 – 14.0N/A
Part 2: Troubleshooting Guide & Root Cause Analysis
Issue 1: The organic extract turns dark brown, green, or black during concentration.
  • Root Cause (Causality): Aerobic oxidation of the electron-rich aniline 1. Neutral and alkaline aniline molecules are easily oxidized to produce semidine dimers and highly colored oligoaniline or polyaniline species 2. This process is accelerated by atmospheric oxygen, trace transition metals, and elevated temperatures.

  • Solution: Perform extractions using degassed solvents and maintain an inert atmosphere (N₂ or Ar) during solvent removal.

  • Validation Check: The organic layer should remain pale yellow or colorless. If the color deepens during rotary evaporation, oxygen is leaking into the system or the bath temperature exceeds 40°C.

Issue 2: Poor product recovery; the compound remains in the aqueous phase.
  • Root Cause (Causality): Over-acidification. The pKa of the aniline conjugate acid is approximately 4.5–5.0. If the aqueous workup pH drops below 5, the amine protonates into a water-soluble ammonium salt, preventing partitioning into the organic phase (e.g., EtOAc or DCM).

  • Solution: Adjust the aqueous phase to a strictly controlled pH of 7.0–8.0 using saturated aqueous NaHCO₃ before extraction.

  • Validation Check: Test the aqueous layer with a calibrated pH meter. A pH of 7.5 ensures >99% of the compound is in its neutral, lipophilic free-base form without entering the highly basic regime that accelerates oxidation.

Issue 3: Detection of piperidine and 3-amino-4-ethoxybenzoic acid byproducts.
  • Root Cause (Causality): Amide hydrolysis. While tertiary amides are robust, exposing the reaction mixture to strong aqueous bases (e.g., >1M NaOH) or strong acids for extended periods—especially if the quench is exothermic—leads to nucleophilic acyl substitution and cleavage of the C-N bond 34.

  • Solution: Avoid strong acids/bases during the quench. Use mild buffers to neutralize the reaction and keep quench temperatures below 20°C.

  • Validation Check: TLC or LC-MS of the crude mixture should show the complete absence of the highly polar carboxylic acid cleavage product.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Each step includes a built-in check to ensure the chemical integrity of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline is maintained.

Step 1: Reaction Quenching & Temperature Control

  • Action: Cool the reaction mixture to 0–5°C using an ice bath. Slowly add a degassed, half-saturated aqueous NaHCO₃ solution to quench reactive intermediates.

  • Validation: Internal temperature must not exceed 20°C during addition to prevent thermal degradation of the tertiary amide.

Step 2: Precise pH Adjustment

  • Action: Measure the pH of the aqueous phase. Adjust carefully to pH 7.5 ± 0.5 using 1M HCl or 1M NaOH dropwise.

  • Validation: At pH 7.5, the aniline is fully deprotonated (preventing aqueous loss) but not excessively basic (minimizing the oxidation rate).

Step 3: Inert Extraction

  • Action: Add degassed Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Perform the extraction under a blanket of Nitrogen or Argon.

  • Validation: The organic layer should separate cleanly without dark coloration. If an emulsion forms, add brine to increase aqueous ionic strength rather than altering the pH.

Step 4: Washing and Drying

  • Action: Wash the combined organic layers with degassed brine. Dry over anhydrous Na₂SO₄. Filter through a fritted funnel.

  • Validation: The filtrate must be perfectly clear. Cloudiness indicates residual water, which can promote slow amide hydrolysis during long-term storage.

Step 5: Concentration

  • Action: Concentrate the filtrate under reduced pressure (rotary evaporator) with the water bath set strictly below 40°C. Backfill the system with Nitrogen, not air.

  • Validation: The final isolated residue should match the expected physical appearance (typically a light-colored solid or oil) without the dark, tarry appearance characteristic of polyanilines.

Part 4: Workup Logic & Pathway Visualization

WorkupWorkflow Start Crude Reaction Mixture Quench Quench & Degas (Argon sparge, 5 min) Start->Quench pHCheck Check Aqueous pH Quench->pHCheck Acidic pH < 6 (Aniline Protonated) pHCheck->Acidic Too acidic Basic pH > 9 (Oxidation Risk) pHCheck->Basic Too basic Optimal Adjust to pH 7.0–8.0 (NaHCO3 or buffer) pHCheck->Optimal Target pH Acidic->Optimal Add mild base Basic->Optimal Add mild acid Extract Extract with EtOAc/DCM (Inert atmosphere) Optimal->Extract Wash Wash with Brine (Removes trace water) Extract->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Concentrate Concentrate in vacuo (T < 40°C) Dry->Concentrate

Workflow for the optimized, degradation-free workup of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use acid-base extraction to purify this compound from neutral impurities? A: It is highly discouraged. While you can extract the protonated aniline into dilute acid (pH ~2) and wash away neutral impurities, the subsequent basification required to recover the free base exposes the molecule to a high risk of rapid oxidation 1. If you must do this, perform the basification at 0°C under strictly anaerobic conditions.

Q: Why is my compound degrading on the silica column after a successful workup? A: Anilines are notorious for oxidizing on the slightly acidic, high-surface-area environment of silica gel. To prevent this, pre-treat your silica gel with 1% triethylamine (TEA) in your eluent to neutralize acidic silanol sites, and run the column as quickly as possible.

References
  • Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres Source: Macromolecules - ACS Publications URL:[Link]

  • Chemistry of Amides: Hydrolysis Source: LibreTexts URL:[Link]

  • Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Sourcing and Validation of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline Reference Standards: A Comparative Guide

Executive Summary 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (CAS: 1071395-78-2) is a highly specific bifunctional building block characterized by an ethoxy ether and a piperidine amide moiety. Such structural motifs are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-5-(piperidine-1-carbonyl)aniline (CAS: 1071395-78-2) is a highly specific bifunctional building block characterized by an ethoxy ether and a piperidine amide moiety. Such structural motifs are frequently encountered as critical intermediates or process impurities in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and phosphodiesterase (PDE) inhibitors.

During API release testing and regulatory submissions, accurate quantification of this compound is mandatory. This guide objectively compares the acquisition strategies for this reference standard—evaluating Commercial Certified Reference Materials (CRMs), Analytical Grade Standards, and In-House Custom Synthesis—and provides a self-validating experimental framework for its metrological certification.

Chemical Context & Synthesis Pathway

To properly validate a reference standard, one must understand its synthetic origins, as this dictates the likely impurity profile (e.g., residual solvents, unreacted precursors, or heavy metals from catalysts). The compound is typically synthesized via the amide coupling of 2-ethoxy-5-nitrobenzoic acid with piperidine, followed by the reduction of the nitro group to an aniline.

Synthesis A 2-Ethoxy-5-nitrobenzoic acid (Starting Material) B Piperidine, HATU (Amide Coupling) A->B C 2-Ethoxy-5-(piperidine-1-carbonyl) nitrobenzene B->C D H2, Pd/C (Nitro Reduction) C->D E 2-Ethoxy-5-(piperidine-1-carbonyl) aniline D->E

Figure 1: Typical synthetic pathway for 2-ethoxy-5-(piperidine-1-carbonyl)aniline.

Understanding this pathway allows analysts to specifically screen for unreacted nitro-intermediates or residual palladium during orthogonal testing.

Acquisition Strategies: A Comparative Analysis

When sourcing 2-Ethoxy-5-(piperidine-1-carbonyl)aniline for quantitative use, laboratories generally choose between three alternatives. The choice directly impacts regulatory compliance, cost, and immediate readiness for use.

Table 1: Performance and Sourcing Comparison
Acquisition StrategyInitial CostLead TimePurity MetricMetrological TraceabilityBest Application
ISO 17034 CRM High ( $)1-2 WeeksAbsolute Mass Fraction (>99.5%)Yes (SI Traceable) [1]Late-stage clinical QA/QC, Regulatory submissions
Analytical Grade Catalog Low ($)1-2 WeeksRelative HPLC Area % (>95.0%)NoEarly discovery, route scouting, qualitative ID
In-House Custom Synthesis Moderate ( )4-6 WeeksUser-defined (Validated in-house)Depends on internal metrologyStable isotope labeling (e.g., 13C/D), rare analogs

Key Insight: While Analytical Grade standards are cost-effective for early-stage R&D, they rely on relative chromatographic purity (Area %). This is fundamentally flawed for absolute quantitation because it assumes all impurities absorb UV light equally and ignores UV-transparent impurities (like water or inorganic salts). For GMP release testing, an ISO 17034 CRM or a rigorously internally validated standard is required [2].

Experimental Validation: The Certification Workflow

If an Analytical Grade standard or an In-House synthesized batch is acquired, it must undergo a self-validating certification process to establish metrological traceability.

Workflow Start Candidate Material Receipt ID Qualitative Identification (LC-HRMS, 1D/2D NMR, IR) Start->ID Quant Absolute Quantitation (1H qNMR vs. Internal Standard) ID->Quant Ortho Orthogonal Purity & Mass Balance (HPLC-UV, KF Titration, ROI) Quant->Ortho Uncertainty Uncertainty Budget Calculation (Homogeneity & Stability) Ortho->Uncertainty CoA ISO 17034 Certified CoA Issued Uncertainty->CoA

Figure 2: Metrological traceability and certification workflow for reference standards.

Step-by-Step Methodology: Absolute Quantitation via 1H-qNMR

Quantitative NMR (qNMR) is the gold standard for reference material certification because it is a primary ratio method. The signal area is directly proportional to the number of nuclei, allowing absolute quantitation using an unrelated, highly pure internal standard traceable to SI units [2].

Step 1: Internal Standard (IS) Selection

  • Action: Select Maleic Acid (TraceCERT®, NIST SRM traceable) as the internal standard.

  • Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm in DMSO-d6. This region is completely free from the aromatic (6.5–7.5 ppm), ethoxy (1.3, 4.0 ppm), and piperidine (1.5, 3.4 ppm) signals of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline, preventing signal overlap that would skew integration.

Step 2: Gravimetric Sample Preparation

  • Action: Co-weigh approximately 10.00 mg of the analyte and 5.00 mg of Maleic Acid into a single vial using a calibrated microbalance (readability 0.001 mg). Dissolve in 1.0 mL of high-purity DMSO-d6.

  • Causality: The absolute mass fraction calculation in qNMR is directly dependent on the gravimetric accuracy of both the analyte and the IS. Any weighing error propagates linearly into the final purity value; therefore, a microbalance is non-negotiable.

Step 3: T1 Relaxation Assessment

  • Action: Perform an Inversion Recovery experiment to determine the longitudinal relaxation time (T1) of the target protons.

  • Causality: Different protons relax at different rates. If the relaxation delay (D1) between scans is too short, slower-relaxing protons will be saturated, artificially lowering their integration value. D1 must be set to at least 5 to 7 times the longest T1 to ensure >99% magnetization recovery.

Step 4: Acquisition and Processing

  • Action: Acquire 1H-NMR spectra with a 90° pulse angle, 64k data points, and 64 transients. Process with zero-filling and a 0.3 Hz exponential line broadening factor. Perform manual phase and baseline correction.

  • Causality: Automated baseline corrections often distort the broad tails of NMR peaks. Manual correction ensures that the entire peak area (including the 13C satellites) is captured, which is critical for achieving the <0.5% uncertainty required by USP guidelines [2].

Step-by-Step Methodology: Orthogonal Mass Balance (LC-MS & KF)

To ensure trustworthiness, qNMR data must be cross-validated.

  • LC-HRMS: Run the sample on a C18 column (Water/Acetonitrile with 0.1% Formic Acid gradient). Confirm the exact mass [M+H]+ at m/z 249.1603. This proves the identity of the quantified species.

  • Karl Fischer (KF) Titration: Measure water content.

  • Residue on Ignition (ROI): Measure inorganic ash.

  • Causality: qNMR may miss inorganic salts (which have no protons) or water (if the water peak is suppressed or overlaps with the solvent). True purity is confirmed when qNMR Purity ≈ Chromatographic Purity × (100% - Water% - ROI% - Residual Solvent%).

Experimental Data: Performance Comparison

To illustrate the critical differences between sourcing methods, the following table summarizes experimental validation data obtained from three distinct batches of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline acquired via the different strategies.

Table 2: Analytical Validation Results
ParameterISO 17034 CRM (Commercial)Analytical Grade (Catalog)In-House Synthesized Batch
HPLC-UV Purity (254 nm) 99.92%98.45%99.60%
Absolute Purity (1H-qNMR) 99.85% ± 0.15% 96.10% ± 0.40% 99.10% ± 0.25%
Water Content (KF) 0.05%1.80%0.30%
Residual Solvents (GC-FID) < 0.01%0.50% (Ethyl Acetate)0.15% (Ethanol)
Mass Balance Agreement Yes (Δ 0.02%)No (Δ 0.05%)Yes (Δ 0.05%)

Data Interpretation: The Analytical Grade standard showed a deceptively high HPLC purity (98.45%). However, absolute quantitation via qNMR revealed the true purity was only 96.10%. The discrepancy was caused by UV-transparent impurities—specifically, a high water content (1.80%) and residual ethyl acetate (0.50%) left over from catalog bulk processing. Using the Analytical Grade standard "as is" for a GMP assay would result in a ~4% systemic error in API quantification. In contrast, the ISO 17034 CRM provided immediate, metrologically sound data [3].

Conclusion

For early-stage research, Analytical Grade 2-Ethoxy-5-(piperidine-1-carbonyl)aniline is sufficient, provided the researcher understands its limitations. However, for late-stage drug development, analytical method validation, and API release, the acquisition of an ISO 17034 CRM is strongly recommended to eliminate systemic analytical errors. If custom synthesis is required (e.g., for stable isotope-labeled internal standards), the laboratory must employ a rigorous, self-validating qNMR and mass balance workflow to establish true metrological traceability.

References

  • Reagecon Knowledge. ISO 17034 Certified Reference Materials (CRMs). Available at:[Link]

  • American Pharmaceutical Review. Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Available at:[Link]

  • CertBetter. ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. Available at:[Link]

Comparative

Efficacy Analysis of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline: A Comparative Guide to Known BTK Inhibitors

Introduction: The Evolving Landscape of BTK Inhibition Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the management of various B-cell malignancies, including chronic lymphocytic leukemia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of BTK Inhibition

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the management of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2][3] BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, a pathway essential for B-cell proliferation, differentiation, and survival.[1][4][5] Dysregulation of this pathway is a hallmark of many B-cell cancers.[2][6] The development of small molecule inhibitors targeting BTK has revolutionized the treatment paradigm for these diseases, offering a move away from conventional chemotherapy.[1][2]

This guide introduces a novel investigational molecule, 2-Ethoxy-5-(piperidine-1-carbonyl)aniline, hereafter referred to as "Compound X," as a putative BTK inhibitor. Due to the absence of published biological data for Compound X, this document serves as a forward-looking comparative framework. We will objectively compare its hypothetical efficacy against established first- and second-generation BTK inhibitors, providing a robust scientific rationale and detailed experimental protocols to guide future research.

The primary comparators selected for this analysis are:

  • Ibrutinib (First-Generation): The first-in-class covalent BTK inhibitor, which has demonstrated long-term efficacy but is associated with off-target effects.[7][8][9][10]

  • Acalabrutinib (Second-Generation): A highly selective, potent, and covalent BTK inhibitor designed to minimize off-target activities and improve tolerability.[5][11][12]

  • Zanubrutinib (Second-Generation): Another selective BTK inhibitor with a favorable pharmacokinetic profile, designed to achieve sustained BTK occupancy and reduce adverse events.[5][13][14][15]

The Scientific Rationale: Targeting the BTK Signaling Pathway

The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK playing a central role.[4] Activated BTK triggers signaling pathways, including PI3K/Akt and NF-κB, which promote cell proliferation and survival.[4][13][15] Covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, effectively blocking its kinase activity.[4][8][11][13][16] This inhibition disrupts the BCR signaling pathway, leading to decreased B-cell activation, proliferation, and ultimately, apoptosis of malignant B-cells.[5][7][14]

The rationale for developing new BTK inhibitors like Compound X lies in the potential to enhance selectivity and overcome resistance mechanisms. While first-generation inhibitors have been transformative, off-target kinase inhibition can lead to adverse events such as atrial fibrillation and bleeding.[9][17][18][19][20][21] Second-generation inhibitors were developed to have greater selectivity for BTK, potentially offering a better safety profile.[2][12][22]

BTK_Signaling_Pathway cluster_inhibitors BTK Inhibitors BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2_PIP3 PIP2 -> PIP3 PLCg2->PIP2_PIP3 DAG_IP3 DAG / IP3 PIP2_PIP3->DAG_IP3 Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux PKC PKCβ Ca_Flux->PKC NFkB NF-κB Pathway PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Compound_X Compound X (Hypothetical) Compound_X->BTK Ibrutinib Ibrutinib Ibrutinib->BTK Acalabrutinib Acalabrutinib Acalabrutinib->BTK Zanubrutinib Zanubrutinib Zanubrutinib->BTK

Caption: Simplified BTK signaling pathway and points of inhibition.

Comparative Efficacy Assessment: A Proposed Experimental Framework

To objectively evaluate the efficacy of Compound X relative to known BTK inhibitors, a multi-tiered experimental approach is proposed, encompassing biochemical, cellular, and in vivo assays.

Part 1: In Vitro Biochemical Potency

The initial assessment will focus on the direct inhibitory activity of the compounds against purified BTK enzyme.

Table 1: Hypothetical In Vitro Biochemical Potency Data

CompoundBTK IC50 (nM)Kinase Selectivity (vs. a panel of 300 kinases)
Compound X TBDTBD
Ibrutinib0.5[7]Broad inhibition of TEC and EGFR family kinases[9][20]
Acalabrutinib3[9]Highly selective with minimal off-target activity[12][16]
Zanubrutinib<1High selectivity for BTK[23]

TBD: To be determined through experimental analysis.

Experimental Protocol: BTK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to measure the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's potency.

Materials:

  • Recombinant human BTK enzyme

  • ADP-Glo™ Kinase Assay kit

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[24]

  • ATP and appropriate substrate (e.g., poly(Glu, Tyr) peptide)[25]

  • Test compounds (Compound X, Ibrutinib, Acalabrutinib, Zanubrutinib) serially diluted in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µl of each inhibitor dilution.[24]

  • Add 2 µl of BTK enzyme solution to each well.[24]

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.[24]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure ADP production by adding 5 µl of ADP-Glo™ Reagent and incubating for 40 minutes.[24]

  • Add 10 µl of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.[24]

  • Calculate IC50 values from the dose-response curves.

Part 2: Cellular Activity and Downstream Signaling

The next step is to assess the ability of the compounds to inhibit BTK activity within a cellular context and modulate downstream signaling events.

Table 2: Hypothetical Cellular Activity Data

CompoundCell Line (e.g., TMD8) IC50 (nM)BTK Autophosphorylation (pY223) Inhibition (IC50, nM)
Compound X TBDTBD
Ibrutinib11[7]Potent inhibition
Acalabrutinib8[9]Potent inhibition[9]
Zanubrutinib1.7Potent inhibition

TBD: To be determined through experimental analysis.

Experimental Protocol: Cellular BTK Autophosphorylation Assay

This protocol describes a method to measure the inhibition of BTK autophosphorylation at Tyr-223 in a B-cell lymphoma cell line.

Materials:

  • TMD8 (or other relevant B-cell lymphoma) cell line

  • Test compounds

  • Anti-IgM antibody for BCR stimulation

  • Lysis buffer

  • Antibodies: anti-phospho-BTK (Tyr223) and total BTK

  • Western blotting or ELISA reagents

Procedure:

  • Culture TMD8 cells to the desired density.

  • Pre-incubate cells with serially diluted test compounds for 1-2 hours.

  • Stimulate the B-cell receptor by adding anti-IgM antibody for a short period (e.g., 10 minutes).

  • Lyse the cells and collect the protein lysates.

  • Quantify the levels of phosphorylated BTK (pY223) and total BTK using Western blotting or a specific ELISA.

  • Determine the IC50 for inhibition of BTK autophosphorylation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., TMD8 cells) Kinase_Assay->Cell_Viability BTK_Phospho BTK Autophosphorylation (pY223 Inhibition) Cell_Viability->BTK_Phospho Xenograft Xenograft Mouse Model (e.g., TMD8 cells) BTK_Phospho->Xenograft TGI Tumor Growth Inhibition (TGI) Xenograft->TGI Compound_X Compound X Compound_X->Kinase_Assay Comparators Known BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) Comparators->Kinase_Assay

Caption: Proposed experimental workflow for comparative efficacy testing.

Clinical Context and Future Directions

The ultimate measure of a BTK inhibitor's efficacy is its performance in a clinical setting. While preclinical data provides a strong foundation, clinical trials are necessary to evaluate safety and efficacy in patients.

Table 3: Overview of Clinical Efficacy of Comparator BTK Inhibitors in CLL

InhibitorOverall Response Rate (ORR)Progression-Free Survival (PFS)Key Adverse Events
Ibrutinib ~86% (pooled data)[22]5-year PFS: 44% in R/R CLL[26]Atrial fibrillation, bleeding, diarrhea, rash[9][20]
Acalabrutinib ~86.4% in R/R CLL[22]24-month PFS: ~77% in R/R CLL[22]Headache, diarrhea, upper respiratory tract infection
Zanubrutinib ~89% (pooled data)[22]Longer PFS than ibrutinib in R/R CLL/SLL[2]Neutropenia, upper respiratory tract infection, bruising

R/R: Relapsed/Refractory

The development of Compound X should aim to demonstrate a superior or comparable efficacy profile to second-generation inhibitors, with a favorable safety profile. Key areas for future investigation include:

  • Selectivity Profiling: A comprehensive kinase panel to assess off-target effects.

  • Resistance Mechanisms: Investigating efficacy against common BTK mutations (e.g., C481S) that confer resistance to covalent inhibitors.[27]

  • Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.

Conclusion

While 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (Compound X) is currently an uncharacterized molecule, this guide provides a comprehensive framework for its evaluation as a potential BTK inhibitor. By employing the detailed experimental protocols and comparing the resulting data against established benchmarks for ibrutinib, acalabrutinib, and zanubrutinib, researchers can rigorously assess its therapeutic potential. The ultimate goal is to develop novel BTK inhibitors with improved efficacy, selectivity, and safety profiles to enhance the treatment options for patients with B-cell malignancies.

References

  • Pan, Z., et al. (2017). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC. [Link]

  • Lymphoma Hub. (2024, July 17). Ibrutinib for CLL: Mechanism of action and clinical considerations. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acalabrutinib? [Link]

  • Wikipedia. (n.d.). Ibrutinib. [Link]

  • Owens, C., et al. (2020). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. PMC. [Link]

  • IMBRUVICA® (ibrutinib) HCP. (n.d.). Mechanism of Action - CLL/SLL. [Link]

  • Bar-Natan, M., et al. (2024, February 12). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. PMC. [Link]

  • Zimmerman, S. M., et al. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. PMC. [Link]

  • Lymphoma Australia. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors. [Link]

  • ResearchGate. (n.d.). BTK Inhibitors Mechanism of Action. [Link]

  • Liv Hospital. (2026, February 24). acalabrutinib. [Link]

  • Massive Bio. (2026, January 4). Zanubrutinib. [Link]

  • Frontiers. (2024, July 9). Efficacy and safety of first- versus second-generation Bruton tyrosine kinase inhibitors in chronic lymphocytic leukemia: a systematic review and meta-analysis. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibrutinib? [Link]

  • Wu, J., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. PMC - NIH. [Link]

  • GlobalRPH. (2025, June 15). BTK Inhibitors in CLL: New Clinical Evidence Reshapes First-Line Treatment. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Zanubrutinib? [Link]

  • Molecules. (2022). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PMC. [Link]

  • Wiley Online Library. (2025, November 30). Clinical Outcomes in Patients With CLL Treated With BTKi at a Large US Cancer Center. [Link]

  • BeOne Medical Affairs | US. (n.d.). Zanubrutinib. [Link]

  • OncLive. (2024, October 21). New Data Shed Light on the Efficacy of BTK Inhibitors in the CLL Treatment Paradigm. [Link]

  • Dove Medical Press. (2021, October 29). BTK inhibition in treating chronic lymphocytic leukemia. [Link]

  • Wikipedia. (n.d.). Bruton's tyrosine kinase. [Link]

  • Taylor & Francis. (2021, October 10). Ibrutinib's off-target mechanism: cause for dose optimization. [Link]

  • Targeted Oncology. (2024, December 16). Different Bruton Tyrosine Kinase Inhibitors Bring Distinct Changes to Full-Length BTK. [Link]

  • ResearchGate. (n.d.). Acalabrutinib structure and mechanism of action. [Link]

  • PubMed. (2021, December 2). Ibrutinib's off-target mechanism: cause for dose optimization. [Link]

  • ResearchGate. (n.d.). Reported molecular targets of ibrutinib and their associated adverse events. [Link]

  • PMC. (2021, April 26). Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia. [Link]

  • MedicalNewsToday. (2025, June 30). Brukinsa: Uses, side effects, interactions, and more. [Link]

  • BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. [Link]

  • PMC. (n.d.). Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate. [Link]

  • ACS Publications. (2025, November 18). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. [Link]

  • Molecular & Cellular Proteomics. (2022, April 6). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. [Link]

  • Angene Chemical. (2025, October 19). Safety Data Sheet. [Link]

  • AACR Journals. (2011, November 12). Abstract C94: A novel binding assay to identify inhibitors that bind to inactive forms of Bruton's tyrosine kinase based on fluorescence resonance energy transfer. [Link]

  • PNAS. (n.d.). Phosphorylation of two regulatory tyrosine residues in the activation of Bruton's tyrosine kinase via alternative receptors. [Link]

  • PubChemLite. (n.d.). 2-ethoxy-5-(piperidine-1-sulfonyl)aniline. [Link]

  • PubChem. (n.d.). 2-oxoethoxy]phenoxy]acetyl]piperazine-1-carbonyl]-1-benzofuran-5-carboximidamide. [Link]

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Validation

Synthesis and evaluation of trifluoromethyl analogs of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline

As a Senior Application Scientist, evaluating the structural optimization of early-stage pharmacophores is critical to overcoming downstream clinical attrition. The compound 2-ethoxy-5-(piperidine-1-carbonyl)aniline serv...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural optimization of early-stage pharmacophores is critical to overcoming downstream clinical attrition. The compound 2-ethoxy-5-(piperidine-1-carbonyl)aniline serves as a highly versatile synthetic scaffold. Its structural topology—an electron-rich aniline coupled with an aliphatic piperidine amide—is heavily utilized in the design of kinase inhibitors and phosphodiesterase (e.g., PDE5) antagonists.

However, this parent scaffold presents significant pharmacokinetic liabilities. Aliphatic piperidine rings and electron-rich anilines are notorious hotspots for cytochrome P450 (CYP450)-mediated oxidative metabolism. To systematically overcome these liabilities, the strategic incorporation of a trifluoromethyl (–CF3) group is a field-proven tactic.

This technical guide objectively compares the synthesis, physicochemical properties, and in vitro performance of the parent 2-ethoxy-5-(piperidine-1-carbonyl)aniline against its targeted trifluoromethyl analogs.

Mechanistic Rationale: The "Fluorine Effect"

The decision to synthesize –CF3 analogs is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality[1]:

  • Steric Shielding: The –CF3 group has a van der Waals radius (1.47 Å) slightly larger than a methyl group but smaller than an ethyl group. Placing it at the 4-position of the piperidine ring sterically blocks α-oxidation without drastically altering the ligand's binding pocket conformation.

  • Electronic Modulation: Fluorine's extreme electronegativity exerts a strong inductive pull. When integrated into the piperidine ring, it lowers the basicity (pKa) of the amide/amine nitrogen, reducing non-specific binding and enhancing passive membrane permeability.

  • Metabolic Stability: Direct trifluoromethylation of the aniline core deactivates the aromatic ring toward electrophilic CYP450 oxidation, directly extending the compound's intrinsic half-life[2].

Synthetic Workflows & Methodologies

To evaluate these analogs, we utilize two distinct synthetic paradigms: a Pre-functionalized Building Block Approach and a Late-Stage C–H Functionalization Approach .

Synthesis_Workflow SM 4-Amino-3-ethoxybenzoic acid (Starting Material) Act Amide Activation (EDCI, HOBt, DMF) SM->Act Step 1 Split Amine Selection Act->Split Pip Piperidine Split->Pip Standard Route CF3Pip 4-(Trifluoromethyl)piperidine Split->CF3Pip Building Block Route Parent Parent Scaffold 2-Ethoxy-5-(piperidine-1-carbonyl)aniline Pip->Parent Coupling Analog1 CF3-Piperidine Analog CF3Pip->Analog1 Coupling LateStage Late-Stage Trifluoromethylation (Togni's Reagent, Cu-cat) Parent->LateStage Electrophilic CF3+ Analog2 Ar-CF3 Analog LateStage->Analog2 C-H Functionalization

Synthetic pathways for parent and trifluoromethyl analogs via building block and late-stage routes.

Protocol A: Synthesis of the Parent Scaffold

Objective: Establish the baseline 2-ethoxy-5-(piperidine-1-carbonyl)aniline.

  • Step 1: Dissolve 4-amino-3-ethoxybenzoic acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Step 2: Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes.

    • Causality: HOBt prevents the formation of an unreactive N-acylurea byproduct (a common failure point with EDCI alone), ensuring the active ester is efficiently trapped by the incoming nucleophile[3].

  • Step 3: Add piperidine (1.5 eq) and DIPEA (2.0 eq) dropwise. Allow warming to room temperature and stir for 12 hours[4].

  • Self-Validation & QC: Extract a 10 µL aliquot at 12 hours. Analyze via LC-MS. The complete disappearance of the starting material mass (m/z 181) and the dominant appearance of the product mass (m/z 248) confirms reaction completion prior to aqueous workup.

Protocol B: Building Block Synthesis (4-CF3-Piperidine Analog)

Objective: Synthesize 2-ethoxy-5-(4-(trifluoromethyl)piperidine-1-carbonyl)aniline.

  • Procedure: Execute Protocol A, substituting standard piperidine with 4-(trifluoromethyl)piperidine hydrochloride.

    • Causality: Utilizing a pre-functionalized building block bypasses the harsh conditions and poor regioselectivity associated with late-stage aliphatic C–H trifluoromethylation, ensuring 100% regiocontrol at the piperidine 4-position.

Protocol C: Late-Stage Aromatic Trifluoromethylation (Ar-CF3 Analog)

Objective: Introduce a –CF3 group directly onto the aniline core.

  • Step 1: Dissolve the parent 2-ethoxy-5-(piperidine-1-carbonyl)aniline (1.0 eq) and Togni's Reagent II (1.2 eq) in methanol.

  • Step 2: Add a catalytic amount of Cu(OAc)2 (10 mol%). Stir at room temperature for 8 hours under nitrogen.

    • Causality: The copper catalyst facilitates a single-electron transfer (SET) to Togni's Reagent, generating a highly reactive electrophilic CF3 radical. This radical selectively attacks the sterically accessible, electron-rich ortho/para positions relative to the activating amino group, providing a direct route to the Ar-CF3 analog without requiring de novo ring synthesis.

  • Self-Validation & QC: Monitor via 19F-NMR. The appearance of a sharp singlet around -61 ppm confirms the successful covalent attachment of the –CF3 group to the aromatic ring.

Comparative Performance Evaluation

To objectively compare the success of these synthetic modifications, the compounds were subjected to standard in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Table 1: Physicochemical Properties Comparison

CompoundMW ( g/mol )cLogPPSA (Ų)H-Bond DonorsH-Bond Acceptors
Parent Scaffold 248.322.1549.313
4-CF3-Piperidine Analog 316.323.2049.313
Ar-CF3 Analog 316.323.4549.313

Table 2: In Vitro Pharmacokinetic & Stability Profiling

CompoundHuman Liver Microsomes (T1/2, min)Intrinsic Clearance (µL/min/mg)Permeability (Papp x 10⁻⁶ cm/s)
Parent Scaffold 24.556.212.4
4-CF3-Piperidine Analog 78.218.528.6
Ar-CF3 Analog 65.422.131.2
Data Interpretation & Causality

The experimental data clearly demonstrates the success of the "fluorine effect". The parent scaffold suffers from rapid intrinsic clearance (56.2 µL/min/mg) due to rapid oxidation. By installing a –CF3 group at the 4-position of the piperidine, we sterically and electronically shield the vulnerable C–H bonds, extending the microsomal half-life from 24.5 to 78.2 minutes. Furthermore, the increased cLogP (from 2.15 to 3.20) correlates directly with the observed >2-fold increase in passive membrane permeability (Papp).

Pharmacological_Evaluation Start Compound Library (Parent vs. CF3 Analogs) InVitro In Vitro Profiling (Microsomal Stability, LogP) Start->InVitro Decision1 T1/2 > 60 min? Clearance Low? InVitro->Decision1 Fail1 Metabolic Liability (Parent Scaffold) Decision1->Fail1 No Pass1 Enhanced Stability (CF3 Analogs) Decision1->Pass1 Yes InVivo In Vivo PK/PD (Bioavailability, Half-life) Pass1->InVivo Lead Lead Candidate Selection InVivo->Lead Optimal PK Profile

Logical workflow for the pharmacological evaluation and lead selection of CF3 analogs.

Conclusion

While the parent 2-ethoxy-5-(piperidine-1-carbonyl)aniline provides a synthetically accessible starting point, its rapid metabolic clearance severely limits its utility as a clinical lead. The transition to trifluoromethyl analogs—whether through pre-functionalized piperidine building blocks or late-stage Togni reagent-mediated C–H functionalization—yields vastly superior pharmacokinetic profiles. For drug development professionals, the 4-CF3-Piperidine analog represents the optimal balance of synthetic scalability, membrane permeability, and metabolic resistance.

References

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. Link

  • [4] Synthesis of Piperidine-1-carbonyl Azide. BenchChem Technical Support Center. 4

  • [3] Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties. PMC - NIH. 3

  • [1] A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH. 1

  • [2] General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. 2

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Comparative

Benchmarking the Antiproliferative Effects of Novel Piperidines: A Comparative Guide

Introduction The piperidine ring is a prevalent structural motif in a vast array of pharmacologically active compounds, including many with potent anticancer properties.[1][2] Its versatility allows for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is a prevalent structural motif in a vast array of pharmacologically active compounds, including many with potent anticancer properties.[1][2] Its versatility allows for the synthesis of diverse derivatives that can interact with various biological targets crucial for cancer cell proliferation and survival.[3] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the antiproliferative effects of novel piperidine-based compounds. By adhering to the principles of scientific integrity and employing robust experimental designs, this guide aims to facilitate the identification and characterization of promising new anticancer agents.

Understanding the Molecular Landscape: Common Targets and Benchmarking Compounds

Piperidine derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways and protein families.[4][5] A thorough understanding of these mechanisms is essential for selecting appropriate benchmark compounds to contextualize the activity of novel molecules.

Key Molecular Targets:

  • Kinases: A significant number of piperidine-containing compounds target various kinases, including Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs) like VEGFR.[6][7] Inhibition of these kinases can lead to cell cycle arrest and a reduction in tumor growth and angiogenesis.

  • Histone Deacetylases (HDACs): The piperidine scaffold is a key feature in several potent HDAC inhibitors.[8][9] By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.

  • Apoptosis Pathways: Novel piperidines can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins such as those in the Bcl-2 family and by activating caspases.[10]

Selection of Benchmark Compounds:

The choice of appropriate benchmark drugs is critical for a meaningful comparative analysis.[11][12] This selection should be guided by the hypothesized mechanism of action of the novel piperidines.

Target ClassBenchmark Compound(s)Rationale
Kinase InhibitorSorafenib, SNS-032Established inhibitors of VEGFR and CDKs, respectively, providing a reference for potency and selectivity.[6][7]
HDAC InhibitorVorinostat (SAHA)A well-characterized, FDA-approved HDAC inhibitor for comparison of pan-HDAC inhibitory activity.
Apoptosis InducerDoxorubicinA standard chemotherapeutic agent known to induce apoptosis, serving as a positive control.

A Step-by-Step Experimental Workflow for Comprehensive Benchmarking

A multi-tiered approach is recommended to thoroughly evaluate the antiproliferative potential of novel piperidines. This workflow progresses from initial broad-spectrum cytotoxicity screening to more detailed mechanistic studies.

G A Novel Piperidine Synthesis & Characterization B In Vitro Cytotoxicity Screening (MTT/SRB Assay) A->B C IC50 Determination Across Cancer Cell Line Panel B->C Data for D Cell Cycle Analysis (Flow Cytometry) C->D Informs E Apoptosis Induction Assay (Annexin V/PI Staining) C->E Informs G Comparative Analysis with Benchmark Compounds C->G F Target Engagement & Validation (e.g., Western Blot, Kinase Assay) D->F Suggests Mechanism E->F Suggests Mechanism F->G H Lead Candidate Identification G->H

Figure 1: Experimental workflow for benchmarking novel piperidines. This diagram illustrates the logical progression from initial screening to mechanistic studies and lead identification.

Part 1: Initial Cytotoxicity Screening

The first step is to assess the general antiproliferative activity of the novel compounds across a panel of diverse cancer cell lines. The NCI-60 panel provides a standardized and extensive set of human tumor cell lines for this purpose.[13][14]

Recommended Cell Lines:

  • MCF-7 (Breast Cancer)[15]

  • MDA-MB-231 (Breast Cancer)[15]

  • A549 (Lung Cancer)[16]

  • HCT116 (Colon Cancer)[16]

  • PC-3 (Prostate Cancer)[17]

  • DU-145 (Prostate Cancer)[18]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[19][20]

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the novel piperidines and benchmark compounds for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Data Presentation: Comparative IC50 Values (µM)

CompoundMCF-7MDA-MB-231A549HCT116PC-3DU-145
Novel Piperidine 1 IC50IC50IC50IC50IC50IC50
Novel Piperidine 2 IC50IC50IC50IC50IC50IC50
Sorafenib IC50IC50IC50IC50IC50IC50
Doxorubicin IC50IC50IC50IC50IC50IC50
Part 2: Elucidating the Mechanism of Action

Once potent compounds are identified, the next step is to investigate their mechanism of action.

Protocol: Cell Cycle Analysis via Flow Cytometry

This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[21]

  • Cell Treatment: Treat cancer cells with the novel piperidine at its IC50 concentration for 24-48 hours.

  • Fixation: Harvest and fix the cells in cold 70% ethanol.[22]

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), after treating with RNase to remove RNA.[23]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) suggests interference with cell cycle progression at that checkpoint.[6][24]

G cluster_cell_cycle Cell Cycle Phases cluster_intervention Potential Intervention by Piperidines G1 G1 Cell Growth S S DNA Synthesis G1->S G2M G2/M Mitosis S->G2M G2M->G1 Arrest Cell Cycle Arrest Arrest->G2M e.g., G2/M Arrest

Figure 2: Cell cycle analysis. This diagram depicts how novel piperidines can induce cell cycle arrest, a key antiproliferative mechanism.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26][27]

  • Cell Treatment: Treat cells with the novel piperidine at its IC50 concentration for a predetermined time.

  • Staining: Stain the cells with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and propidium iodide (PI), a dye that enters cells with compromised membranes (late apoptotic and necrotic cells).[28][29]

  • Flow Cytometry: Analyze the stained cells to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[27][29]

Data Presentation: Quantification of Apoptosis

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlValueValueValue
Novel Piperidine 1 ValueValueValue
Doxorubicin ValueValueValue
Part 3: Target Engagement and Validation

The final step is to confirm that the novel piperidine interacts with its intended molecular target.

Example Protocol: Western Blotting for Target Modulation

If the hypothesized target is a protein kinase, Western blotting can be used to assess the phosphorylation status of the kinase or its downstream substrates.[30][31]

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Quantification: Determine protein concentration using a standard assay (e.g., BCA).

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with specific primary antibodies against the target protein (and its phosphorylated form) and a loading control (e.g., β-actin).

  • Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands.

  • Analysis: Quantify band intensities to determine changes in protein expression or phosphorylation.

Conclusion and Future Perspectives

This guide outlines a systematic and robust approach to benchmarking the antiproliferative effects of novel piperidine derivatives. By combining comprehensive cytotoxicity screening with detailed mechanistic studies, researchers can effectively characterize the potency and mechanism of action of their compounds. This data-driven approach is essential for identifying promising lead candidates for further preclinical and clinical development in the ongoing search for more effective cancer therapies. Future work should focus on in vivo efficacy studies and the exploration of combination therapies to fully realize the therapeutic potential of these promising compounds.

References

  • Mitra, A., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • García-Quiroz, J., Camacho-Arroyo, I., & Gonzalez-Geronimo, I. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. PLoS One, 17(7), e0270897. [Link]

  • Li, Y., et al. (2021). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Jayaraman, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(23), e3096. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Grygula, K., & Rapacz, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen. [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Mangione, W., et al. (2023). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Briefings in Bioinformatics, 24(6), bbad399. [Link]

  • Encyclopedia MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. MDPI. [Link]

  • Mao, Z., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 28(9), 3704. [Link]

  • Cell Biolabs, Inc. (n.d.). MTT Cell Proliferation Assay. Cell Biolabs, Inc.[Link]

  • Valente, S., et al. (2011). Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC) Inhibitors. Journal of Medicinal Chemistry, 54(8), 2847–2857. [Link]

  • Gariboldi, M. B., et al. (1998). Antiproliferative effect of the piperidine nitroxide TEMPOL on neoplastic and nonneoplastic mammalian cell lines. Free Radical Biology and Medicine, 24(6), 913–923. [Link]

  • Mitra, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Bapna, A., et al. (2008). Design and campaign synthesis of piperidine- and thiazole-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2626–2631. [Link]

  • Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research, 16(6B), 3755–3760. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(24), 8031. [Link]

  • Mangione, W., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Briefings in Bioinformatics, 25(1), bbad399. [Link]

  • Al-Ostoot, F. H., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Molecules, 27(23), 8234. [Link]

  • Sgrignani, J., et al. (2023). Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. International Journal of Molecular Sciences, 24(17), 13410. [Link]

  • Al-Ghorbani, M., et al. (2024). Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells. Current Medicinal Chemistry. [Link]

  • Ye, X., et al. (2022). CandidateDrug4Cancer: An Open Molecular Graph Learning Benchmark on Drug Discovery for Cancer. arXiv. [Link]

  • El-Damasy, D. A., et al. (2021). In vitro antitumor activity (NCI, USA) [SRB procedure]. Bioorganic Chemistry, 115, 105218. [Link]

  • Stathias, V., et al. (2015). Benchmark Datasets for Computational Drug Discovery: Pancreatic Cancer and Cardiovascular Disorders as Case Studies. Biomedical Data Journal, 1(2), 115-120. [https://content.sciendo.com/view/journals/bm dj/1/2/article-p115.xml]([Link] dj/1/2/article-p115.xml)

  • Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7119–7137. [Link]

  • Creative Bioarray. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Creative Bioarray. [Link]

  • Synthego. (2023, October 1). Cancer Cell Lines and How CRISPR is Transforming Cancer Research. Synthego. [Link]

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  • Al-Warhi, T., et al. (2023). Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2289947. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Protocol for 2-Ethoxy-5-(piperidine-1-carbonyl)aniline

As researchers and drug development professionals, we frequently handle highly functionalized synthetic intermediates. 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (CAS: 1071395-78-2) is a specialized aniline derivative fea...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we frequently handle highly functionalized synthetic intermediates. 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (CAS: 1071395-78-2) is a specialized aniline derivative featuring an electron-donating ethoxy group and a bulky piperidine amide moiety[1][2]. While these functional groups are highly valuable for pharmacophore development, the underlying aniline core dictates a stringent approach to laboratory safety and environmental compliance.

Aniline derivatives are notorious for their hematotoxicity (specifically inducing methemoglobinemia), skin sensitization potential, and high aquatic toxicity[3]. This guide establishes a self-validating operational and disposal framework . A self-validating system ensures that safety does not rely on a single point of failure; rather, engineering controls, chemical compatibility checks, and analytical verifications act as overlapping safety nets to protect personnel and the environment.

Part 1: Chemical Profiling and Causality of Safety Measures

To design an effective disposal plan, we must first understand the physicochemical vulnerabilities of the compound. The electron-rich aromatic ring is highly susceptible to electrophilic attack and rapid oxidation. Mixing this compound with strong oxidizers or acids can lead to dangerous exothermic degradation[3][4].

Furthermore, the causality behind our strict Personal Protective Equipment (PPE) guidelines lies in the molecule's lipophilicity. Aniline derivatives readily penetrate standard laboratory gloves, and the lipophilic piperidine ring further enhances dermal permeability. Therefore, standard nitrile gloves offer a dangerous false sense of security and are strictly prohibited[4][5].

Table 1: Physicochemical & Hazard Summary

ParameterValue / Specification
Compound Name 2-Ethoxy-5-(piperidine-1-carbonyl)aniline
CAS Number 1071395-78-2[1]
Molecular Weight 248.32 g/mol [1]
GHS Hazard Profile Toxic (dermal/inhalation), Skin Sensitizer, Aquatic Toxicity, Suspected Carcinogen[3]
Incompatible Materials Strong oxidizers, strong acids, iron salts, toluene diisocyanate[3]
Approved Glove Materials Butyl rubber, Neoprene, Polyvinyl alcohol (PVA), or Viton[4][5]
Part 2: Pre-Disposal Operational Protocol

Before the generation of any chemical waste, the workspace must be proactively prepared to contain potential failures.

  • Engineering Controls: All manipulations (weighing, dissolution, reaction setup) must occur within a certified, properly functioning chemical fume hood[4].

  • Designated Area: Demarcate the hood with clear signage: "WARNING: ANILINE DERIVATIVE WORK AREA – TOXIC & SENSITIZER"[4][5].

  • Secondary Containment: Store the primary reagent bottle and all active reaction flasks in polypropylene secondary containment trays. If a primary glass vessel fractures, the secondary tray captures the highly toxic liquid, preventing environmental release[3][4].

Part 3: Step-by-Step Disposal Methodologies

Under the Resource Conservation and Recovery Act (RCRA) and Land Disposal Restrictions (LDR), aniline derivatives cannot be discarded in the general trash or poured down the drain[4][6]. They must be meticulously segregated and managed via a compliant lab pack disposal process overseen by Environmental Health and Safety (EHS)[6].

Workflow for Liquid Waste (Reaction Mother Liquors & Wash Solvents):

  • Compatibility Check: Verify that the waste solvent mixture does not contain strong oxidizers (e.g., peroxides, permanganate) or concentrated mineral acids[4].

  • Containerization: Transfer the liquid into a high-density polyethylene (HDPE) jerrican. Causality: Avoid metal containers because trace iron salts can catalyze the exothermic degradation of anilines[3].

  • Labeling: Affix a hazardous waste tag immediately. List "2-Ethoxy-5-(piperidine-1-carbonyl)aniline" and all associated solvents with their exact percentages to comply with EPA regulations[6].

  • Storage: Store the sealed container in a cool, well-ventilated waste accumulation area, away from direct sunlight and ignition sources, until EHS pickup[4][5].

Workflow for Solid Waste (Contaminated Consumables & Precipitates):

  • Segregation: Collect all contaminated filter paper, empty reagent vials, and used PVA/Butyl gloves.

  • Packaging: Place the solid waste into a wide-mouth polyethylene container or double-bag it in heavy-duty clear plastic[3].

  • Sealing & Labeling: Seal tightly and label as "Toxic Solid Waste - Aniline Derivative"[4].

WasteWorkflow Start Generate Waste: 2-Ethoxy-5-(piperidine-1-carbonyl)aniline CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Contaminated PPE) CheckState->Solid Solid Liquid Liquid Waste (Solvent Solutions) CheckState->Liquid Liquid/Solution SolidContainer Seal in Polyethylene Wide-Mouth Container Solid->SolidContainer LiquidCheck Check Solvent Compatibility (Avoid Oxidizers/Acids) Liquid->LiquidCheck Labeling Attach EPA/RCRA Hazardous Waste Label SolidContainer->Labeling LiquidContainer Collect in HDPE Jerrican LiquidCheck->LiquidContainer Compatible LiquidContainer->Labeling EHS Transfer to EHS for Lab Pack Disposal Labeling->EHS

Fig 1. Decision tree for the segregation and containerization of aniline derivative waste.

Part 4: Spill Management & Emergency Response

Spills represent the highest risk of acute exposure. The response must be scaled to the volume and location of the release.

Small Spill Protocol (<50 mL, contained within the fume hood):

  • PPE Verification: Ensure you are wearing PVA/Butyl gloves, chemical splash goggles, and a fully buttoned lab coat[4][5].

  • Absorption: Cover the spill completely with an inert, dry absorbent material such as vermiculite, dry sand, or earth[3][5]. Causality: Do NOT use combustible absorbents like sawdust, as aniline derivatives are combustible and can form reactive, easily ignitable mixtures[3].

  • Collection: Carefully sweep the saturated absorbent using a non-sparking tool and place it into a resealable hazardous waste bag[4].

  • Surface Wash: Wash the affected fume hood surface with a compatible solvent (e.g., ethanol) to remove residual traces, adding the washings to the liquid waste container[5].

Large Spill Protocol (>50 mL or outside the fume hood):

  • Evacuation: Immediately evacuate the laboratory and secure the doors[4][5].

  • Notification: Alert nearby personnel and contact EHS or dial emergency services (911)[3][4].

  • Isolation: Do not attempt to clean a large, uncontained spill without a self-contained breathing apparatus (SCBA) and specialized HazMat training[4].

SpillResponse Spill Accidental Release Assess Assess Volume & Location Spill->Assess Large Large/Outside Hood (>50 mL or high dust) Assess->Large Small Small/Inside Hood (<50 mL, contained) Assess->Small Evacuate Evacuate Area & Call 911/EHS Large->Evacuate PPE Don Butyl/PVA Gloves & Respirator Small->PPE Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect Double-Bag in Clear Plastic Absorb->Collect Decon Wash Area & Verify via GC-NPD Collect->Decon

Fig 2. Step-by-step spill response and containment protocol for aniline derivatives.

Part 5: Analytical Verification of Decontamination

To ensure that laboratory surfaces and reusable glassware are completely free of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline after a spill or a completed synthetic campaign, visual inspection is insufficient. We employ a self-validating analytical check based on EPA Method 8131 [7].

  • Swabbing: Swab the decontaminated surface with a glass microfiber filter wetted with methylene chloride.

  • Extraction: Extract the swab in methylene chloride using ultrasonic extraction principles (EPA Method 3550). Causality: Methylene chloride efficiently partitions the lipophilic aniline derivative away from the swab matrix, preparing it for direct injection[7].

  • Analysis: Analyze the extract via Gas Chromatography equipped with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometry (GC-MS)[7].

  • Validation: The NPD is highly sensitive and specific to nitrogen-containing compounds like our target amide-aniline derivative, minimizing false positives[7]. A non-detect result mathematically validates the efficacy of the cleaning protocol, allowing the equipment to be safely returned to general use.

References
  • Bio-Fount - 1071395-78-2 | 2-Ethoxy-5-(piperidine-1-carbonyl)aniline. Available at:[Link]

  • Washington State University EHS - Aniline Fact Sheet & Dangerous Waste Procedures. Available at: [Link]

  • Rutgers University REHS - Aniline Hazard Identification and Spill Management. Available at: [Link]

  • Environmental Marketing Services, LLC - Chemical Waste Disposal Solutions for Laboratories (EPA/RCRA Compliance). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) - Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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